molecular formula C32H36O8 B15593023 Cycloshizukaol A

Cycloshizukaol A

Cat. No.: B15593023
M. Wt: 548.6 g/mol
InChI Key: YSPXFYFVBVEVBW-WCQVQBNASA-N
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Description

Cycloshizukaol A is a diester. It has a role as a metabolite.
This compound has been reported in Chloranthus serratus with data available.

Properties

Molecular Formula

C32H36O8

Molecular Weight

548.6 g/mol

IUPAC Name

dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate

InChI

InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13-,14-,17-,18-,25+,26+,29-,30-,31+,32+/m1/s1

InChI Key

YSPXFYFVBVEVBW-WCQVQBNASA-N

Origin of Product

United States

Foundational & Exploratory

Cycloshizukaol A: A Technical Guide to its Discovery and Biological Activity in Chloranthus serratus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a unique dimeric sesquiterpenoid, has been identified as a constituent of the medicinal plant Chloranthus serratus. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental protocols for its extraction and purification, presents its spectroscopic data for structural elucidation, and summarizes its known biological activities, with a focus on its inhibitory effects on cell adhesion molecules. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.

Introduction

Chloranthus serratus has a history of use in traditional medicine, and scientific investigations into its chemical constituents have revealed a variety of bioactive compounds.[1] Among these are the shizukaols, a class of dimeric sesquiterpenoids. This compound, a member of this class, has garnered interest due to its potential pharmacological activities. This guide focuses on the technical aspects of its discovery and initial biological characterization.

Isolation of this compound from Chloranthus serratus

The isolation of this compound from the roots of Chloranthus serratus is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol: Extraction and Fractionation

A general procedure for the extraction and fractionation of bioactive compounds from Chloranthus serratus roots is as follows:

  • Plant Material Preparation: The roots of C. serratus are collected, washed, dried, and ground into a coarse powder.[2]

  • Solvent Extraction: The powdered root material is subjected to extraction with 75% ethanol (B145695).[2] This process typically involves soaking the powder, followed by refluxing the mixture to ensure efficient extraction of the plant's chemical constituents.[2]

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[2]

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.[2] This step separates the components of the crude extract into different fractions based on their solubility.

The following diagram illustrates the general workflow for the extraction and fractionation of Chloranthus serratus.

G cluster_extraction Extraction cluster_fractionation Fractionation plant Powdered Roots of Chloranthus serratus ethanol 75% Ethanol Extraction plant->ethanol concentrate Concentration (Reduced Pressure) ethanol->concentrate partition Solvent Partitioning concentrate->partition chloroform Chloroform Fraction partition->chloroform ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate n_butanol n-Butanol Fraction partition->n_butanol water Aqueous Fraction partition->water G cluster_pathway Hypothetical Signaling Pathway Cycloshizukaol_A This compound Target_Protein Putative Target Protein(s) Cycloshizukaol_A->Target_Protein Inhibition? Signaling_Cascade Downstream Signaling (e.g., NF-κB, Wnt) Target_Protein->Signaling_Cascade Modulation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Regulation ICAM1_Reduction Reduced ICAM-1 Expression Gene_Expression->ICAM1_Reduction Cell_Adhesion_Inhibition Inhibition of Cell Adhesion ICAM1_Reduction->Cell_Adhesion_Inhibition

References

The Biosynthesis of Lindenane Dimers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenane dimers, a class of sesquiterpenoid oligomers predominantly found in plants of the Chloranthus genus, exhibit a wide range of promising biological activities, making them attractive targets for drug discovery and development. Their complex molecular architecture, arising from the dimerization of lindenane-type sesquiterpenoid monomers, presents a fascinating case study in natural product biosynthesis. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of lindenane dimers, from the initial cyclization of the universal precursor, farnesyl pyrophosphate (FPP), to the final Diels-Alder cycloaddition. This document details the key enzymatic players, reaction mechanisms, and provides relevant experimental protocols for researchers in the field.

Introduction to Lindenane Dimers

Lindenane sesquiterpenoids are characterized by a distinctive carbocyclic skeleton. The dimers are formed through the coupling of two lindenane monomers and are broadly categorized into three main types based on their structural features: shizukaol-type, chlorahololide-type, and sarcanolide-type.[1][2] These compounds have garnered significant attention for their potential therapeutic applications.

The Biosynthetic Pathway: From Precursor to Dimer

The biosynthesis of lindenane dimers is a multi-step process that can be conceptually divided into two major stages:

  • Formation of the Lindenane Monomer: This stage involves the conversion of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), into a reactive lindenane monomer.

  • Dimerization: This final stage involves the coupling of two lindenane monomers via a Diels-Alder reaction to form the characteristic dimer scaffold.

The proposed biosynthetic pathway is depicted in the following diagram:

Lindenane Dimer Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lindenane_Skeleton Lindenane Skeleton FPP->Lindenane_Skeleton Terpene Cyclase Lindenatriene Lindenatriene (Monomer) Lindenane_Skeleton->Lindenatriene Cytochrome P450s (Oxidation/Rearrangement) Dimer Lindenane Dimer Lindenatriene->Dimer

Caption: Proposed biosynthetic pathway of lindenane dimers.

Stage 1: Formation of the Lindenane Monomer

The biosynthesis of the lindenane monomer begins with the cyclization of the acyclic precursor, farnesyl pyrophosphate (FPP).

2.1.1. Terpene Cyclase Activity

The initial and crucial step is the conversion of FPP to the fundamental lindenane skeleton, a reaction catalyzed by a terpene cyclase (also known as terpene synthase).[3] While the specific terpene cyclase from a Chloranthus species responsible for lindenane synthesis has yet to be fully characterized, it is hypothesized to belong to the family of sesquiterpene synthases. These enzymes catalyze the ionization of the diphosphate (B83284) group from FPP, generating a carbocation that then undergoes a series of cyclizations and rearrangements to form the complex polycyclic structure of the lindenane core.[4]

2.1.2. Role of Cytochrome P450 Monooxygenases

Following the formation of the initial lindenane hydrocarbon skeleton, a series of oxidative modifications are necessary to generate the reactive diene and dienophile moieties required for the subsequent dimerization. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) .[5][6] These heme-containing enzymes are known to be involved in a wide array of modifications in terpenoid biosynthesis, including hydroxylations, epoxidations, and rearrangements.[7] In the context of lindenane biosynthesis, CYPs are proposed to be responsible for the formation of a key intermediate, a lindenatriene , which possesses the conjugated double bond system necessary for the Diels-Alder reaction.[8][9]

Stage 2: Dimerization via Diels-Alder Reaction

The final step in the biosynthesis of lindenane dimers is a [4+2] cycloaddition , commonly known as the Diels-Alder reaction, between two lindenane monomers.[10][11] One monomer acts as the diene and the other as the dienophile.

A significant point of discussion in the scientific community is whether this dimerization is a spontaneous, thermally driven reaction or an enzyme-catalyzed process.

  • Spontaneous (Non-Enzymatic) Dimerization: There is substantial evidence from biomimetic total synthesis studies that lindenane dimers can be formed non-enzymatically from a suitable monomer precursor under conditions that could mimic the cellular environment.[2][8] The inherent reactivity of the proposed lindenatriene intermediate makes it prone to spontaneous dimerization.[1]

  • Enzymatic Dimerization (Diels-Alderase): The existence of enzymes that catalyze Diels-Alder reactions, termed Diels-Alderases , has been established in the biosynthesis of other natural products.[12] It is plausible that a specific Diels-Alderase exists in Chloranthus species to control the stereochemistry and efficiency of the lindenane dimerization. However, such an enzyme has not yet been isolated and characterized.

Quantitative Data

Quantitative data for the biosynthesis of lindenane dimers is currently limited in the scientific literature. The focus of most research has been on the isolation, structural elucidation, and biological activity of these compounds. However, we can infer potential ranges for key parameters based on studies of other sesquiterpenoid biosynthetic pathways.

ParameterEnzyme ClassTypical RangeNotes
Km (for FPP) Sesquiterpene Synthase1 - 50 µMThe Michaelis constant (Km) for FPP can vary depending on the specific enzyme and reaction conditions.
kcat Sesquiterpene Synthase0.01 - 1 s-1The turnover number (kcat) reflects the catalytic rate of the enzyme.
Yield of Dimers in plantaVariableThe concentration of lindenane dimers in Chloranthus species can vary significantly depending on the plant part, age, and environmental conditions.

Note: The data in this table are representative values from studies on various sesquiterpene synthases and should be considered as a general guide. Specific kinetic parameters for the enzymes in the lindenane biosynthetic pathway are yet to be determined.

Experimental Protocols

The following sections provide generalized protocols for the key experiments required to investigate the biosynthesis of lindenane dimers.

Identification of Candidate Genes via Transcriptome Analysis

The identification of genes encoding the enzymes of the lindenane biosynthetic pathway can be achieved through transcriptome analysis of a lindenane-producing plant, such as Chloranthus japonicus.

Experimental Workflow:

Transcriptome_Analysis_Workflow Plant_Tissue Chloranthus Tissue (e.g., roots, leaves) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Gene_Identification Identification of Candidate Terpene Synthase and CYP Genes Annotation->Gene_Identification

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

  • Plant Material: Collect fresh tissue (e.g., roots, where lindenane dimers are often abundant) from a Chloranthus species.

  • RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit or a standard TRIzol-based protocol.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).

  • Transcriptome Assembly: Assemble the sequencing reads into transcripts de novo using software such as Trinity or SOAPdenovo-Trans.

  • Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database) and domain searches using tools like InterProScan.

  • Gene Identification: Identify candidate terpene synthase and cytochrome P450 genes based on sequence homology to known enzymes.[13][14]

Heterologous Expression and Characterization of a Candidate Terpene Synthase

Once a candidate terpene synthase gene is identified, it can be heterologously expressed to confirm its function.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an E. coli expression vector (e.g., pET-28a).

  • Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2 (10 mM), the purified enzyme, and the substrate FPP.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Extract the terpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.[2][15]

Characterization of a Candidate Cytochrome P450

The function of a candidate CYP can be investigated through in vitro assays using microsomes or a reconstituted enzyme system.

Protocol:

  • Heterologous Expression: Express the candidate CYP gene, along with a cytochrome P450 reductase (CPR), in a suitable host system such as yeast (Saccharomyces cerevisiae) or insect cells.

  • Microsome Preparation: Isolate the microsomal fraction from the expressing cells by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomes, a buffer, the lindenane monomer substrate (if available, otherwise the product from the terpene synthase reaction), and an NADPH regenerating system.

    • Incubate the reaction and then extract the products with an organic solvent.

  • Product Analysis: Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized lindenane derivatives.

In Vitro Diels-Alderase Assay

To test for potential enzymatic catalysis of the dimerization, an in vitro assay can be performed.

Protocol:

  • Substrate Preparation: Synthesize or isolate the lindenane monomer (e.g., lindenatriene).

  • Enzyme Preparation: Prepare a protein extract from Chloranthus tissue or use a purified candidate enzyme.

  • Reaction: Incubate the lindenane monomer with the enzyme preparation. Include a control reaction without the enzyme to assess the rate of spontaneous dimerization.

  • Analysis: Monitor the formation of lindenane dimers over time using HPLC or LC-MS. An enhanced rate of dimer formation in the presence of the enzyme would suggest the activity of a Diels-Alderase.

Conclusion and Future Perspectives

The biosynthesis of lindenane dimers is a complex and fascinating pathway that culminates in a likely Diels-Alder reaction. While the general steps of the pathway have been proposed, the specific enzymes involved, particularly the terpene cyclase, cytochrome P450s, and a potential Diels-Alderase from Chloranthus species, remain to be definitively identified and characterized. Future research, leveraging modern genomics and proteomics approaches, will be crucial to fully elucidate this pathway. The heterologous expression and characterization of the biosynthetic enzymes will not only provide fundamental insights into the evolution of complex natural product biosynthesis but also open up avenues for the metabolic engineering and sustainable production of these valuable bioactive compounds. The detailed understanding of this pathway is of paramount importance for researchers in natural product chemistry, synthetic biology, and drug development.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A is a structurally complex, naturally occurring sesquiterpenoid dimer belonging to the lindenane class. Isolated from the roots of Chloranthus serratus, this molecule exhibits a unique C2-symmetrical cyclic structure.[1][2] Lindenane dimers as a class have garnered significant interest within the scientific community due to their diverse and potent biological activities, particularly their anti-inflammatory properties. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and what is known about the biological significance of this compound and its congeners, intended for an audience of researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a symmetrical cyclic lindenane dimer characterized by a C2 axis of symmetry.[1][2] Its molecular formula is C₃₂H₃₆O₈, with a molecular weight of 548.6 g/mol .[3] The molecule is a diester and is classified as a metabolite.[3]

The structural framework of this compound is a heptacyclic system, indicating a highly rigid and complex three-dimensional architecture. The IUPAC name for this compound is dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₂H₃₆O₈PubChem[3]
Molecular Weight548.6 g/mol PubChem[3]
IUPAC Namedimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylatePubChem[3]
CAS Number150033-85-5MedChemExpress[1]
Natural SourceChloranthus serratusMedChemExpress[1][2]
Compound ClassSesquiterpene Dimer (Lindenane)MedChemExpress[1][2]

Stereochemistry

The stereochemistry of this compound is intricate, with multiple stereocenters dictating its three-dimensional shape. The absolute configuration of these stereocenters is defined in its IUPAC name, indicating a specific spatial arrangement of its atoms.[3] The C2 symmetry of the molecule means that one half of the molecule is a mirror image of the other half, which can be rotated 180 degrees to superimpose on the other.

The elucidation of the complex stereochemistry of lindenane dimers like this compound typically relies on a combination of advanced spectroscopic techniques. These include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and often, single-crystal X-ray diffraction and Electronic Circular Dichroism (ECD) calculations for confirmation of the absolute configuration.[4][5]

While specific experimental NMR data for this compound were not available in the searched literature, the structural determination of related lindenane dimers from Chloranthus species consistently employs these methods to resolve their complex structures.[6][7][8]

Experimental Protocols

Generalized Isolation and Purification of Lindenane Dimers

The following is a generalized protocol for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species, based on methodologies reported for analogous compounds.

G plant_material Dried and powdered roots of Chloranthus species extraction Extraction with organic solvent (e.g., 75% ethanol) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partitioning Successive partitioning with solvents of increasing polarity (e.g., chloroform (B151607), ethyl acetate, n-butanol) concentration->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Lindenane dimers are typically found in less polar fractions ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction chromatography Column Chromatography on Silica (B1680970) Gel chloroform_fraction->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc pure_compound Pure Lindenane Dimer (e.g., this compound) hplc->pure_compound

Figure 1. Generalized workflow for the isolation of lindenane dimers.

Methodology:

  • Plant Material and Extraction: The dried and powdered roots of the Chloranthus species are extracted with a suitable organic solvent, such as 75% ethanol, often using reflux.[9]

  • Solvent Partitioning: The resulting crude extract is concentrated and then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, for example, chloroform, ethyl acetate, and n-butanol.[9] Lindenane dimers are typically concentrated in the less polar fractions like chloroform and ethyl acetate.

  • Chromatographic Separation: The active fractions are then subjected to repeated column chromatography on silica gel.

  • Purification: Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

Structural Elucidation

The chemical structure of the isolated compounds is determined through a combination of spectroscopic methods:

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • ECD Spectroscopy: Experimental and calculated Electronic Circular Dichroism (ECD) spectra are compared to further confirm the absolute configuration.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in the available literature, numerous studies on other lindenane sesquiterpenoid dimers isolated from Chloranthus and related genera have demonstrated potent anti-inflammatory effects.

These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). A key mechanism of action for some lindenane dimers is the inhibition of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[4][5]

G cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NLRP3_priming NLRP3 & Pro-IL-1β Transcription (Priming) NFkB_activation->NLRP3_priming NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_priming->NLRP3_inflammasome NLRP3_activators NLRP3 Activators (e.g., K+ efflux, ROS) NLRP3_activators->NLRP3_inflammasome Caspase1_activation Pro-Caspase-1 → Caspase-1 NLRP3_inflammasome->Caspase1_activation Cytokine_processing Pro-IL-1β → IL-1β Caspase1_activation->Cytokine_processing IL1b_secretion IL-1β Secretion Cytokine_processing->IL1b_secretion Lindenane_dimer Lindenane Dimer (e.g., this compound) Lindenane_dimer->NLRP3_inflammasome Inhibition

Figure 2. Inhibition of the NLRP3 inflammasome pathway by lindenane dimers.

Conclusion

This compound represents a fascinating and complex natural product with a unique C2-symmetrical dimeric lindenane structure. While detailed biological studies on this specific molecule are limited, the broader class of lindenane sesquiterpenoid dimers from Chloranthus species demonstrates significant anti-inflammatory potential, warranting further investigation. The intricate stereochemistry and potent bioactivity of these compounds make them attractive scaffolds for medicinal chemistry and drug discovery efforts targeting inflammatory diseases. Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation and to confirm its absolute stereochemistry. Further studies are also needed to elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

Cycloshizukaol A: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation procedures for Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer. This document details the plant species from which this compound is derived and outlines the experimental protocols for its extraction, fractionation, and purification. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Natural Sources of this compound

This compound is a natural product found within the plant family Chloranthaceae. Extensive phytochemical investigations have identified its presence in the following species:

  • Chloranthus japonicus : This perennial herb is a significant source of this compound and other related sesquiterpenoid dimers.[1] The compound has been successfully isolated from the roots of this plant.

  • Chloranthus serratus : The roots of Chloranthus serratus have also been confirmed as a natural source for the isolation of this compound.[2]

  • Sarcandra glabra (also known as Chloranthus glaber): this compound has been isolated from the whole plant of Sarcandra glabra.[3] This species is a well-documented source of various lindenane-type sesquiterpenoids.

These plants represent the primary sources for obtaining this compound for research and drug development purposes.

Isolation of this compound: Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following protocols are based on established methodologies for the isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species.

Plant Material and Extraction

A detailed example of the initial extraction process, as reported for the isolation of related compounds from Chloranthus japonicus, is provided below.

Table 1: Extraction of Bioactive Compounds from Chloranthus japonicus

ParameterValueReference
Plant MaterialAir-dried and powdered whole plants of Chloranthus japonicusHu et al., 2013
Initial Mass of Plant Material10 kgHu et al., 2013
Extraction Solvent95% Ethanol (B145695) (EtOH)Hu et al., 2013
Extraction Volume3 x 40 LHu et al., 2013
Extraction MethodRefluxHu et al., 2013
Mass of Crude Residue740 gHu et al., 2013

Protocol:

  • The air-dried and powdered plant material (10 kg) is subjected to extraction with 95% ethanol (3 x 40 L) under reflux conditions.

  • The resulting filtrate is combined and concentrated under reduced pressure to yield a crude residue (740 g).

Solvent Partitioning and Initial Fractionation

The crude extract is further fractionated using solvent partitioning to separate compounds based on their polarity.

Protocol:

  • The crude residue is suspended in water.

  • The aqueous suspension is then successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • The resulting fractions (EtOAc and n-BuOH soluble fractions) are concentrated for further purification.

Chromatographic Purification

The purification of this compound from the fractionated extracts is achieved through a series of chromatographic techniques. While the exact yield for this compound is not detailed in the provided literature, the following represents a typical workflow for isolating lindenane-type sesquiterpenoid dimers.

Table 2: Representative Chromatographic Purification of a Lindenane Sesquiterpenoid Dimer (Shizukaol D) from Chloranthus japonicus

StepChromatographic MethodStationary PhaseMobile Phase / GradientResultReference
1Column ChromatographyMCI gel CHP20PMethanol-Water (MeOH-H₂O) gradient (3:7 → 5:5 → 7:3 → 1:0)Initial fractionationHu et al., 2013
2Silica (B1680970) Gel Column ChromatographySilica GelChloroform-Methanol (CHCl₃-MeOH) gradient (100:1 → 80:1 → 60:1)Further separation of fractionsHu et al., 2013
3Size-Exclusion ChromatographySephadex LH-20Methanol (B129727) (MeOH)Final purificationHu et al., 2013
Final Yield of Shizukaol D 20 mg (0.0002% of dried plant material) Hu et al., 2013

Protocol for Final Purification:

  • The ethyl acetate soluble fraction is subjected to column chromatography on MCI gel, eluting with a stepwise gradient of methanol in water to afford several sub-fractions.

  • Fractions containing lindenane-type sesquiterpenoid dimers, as identified by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are further purified.

  • Subsequent purification is carried out using silica gel column chromatography with a chloroform-methanol gradient.

  • The final purification to yield pure this compound is typically achieved through size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. High-performance liquid chromatography (HPLC) can also be employed for the final purification step to ensure high purity.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound.

Extraction_and_Partitioning plant Dried & Powdered Chloranthus sp. (10 kg) extraction Reflux Extraction (95% EtOH, 3 x 40 L) plant->extraction residue Crude Residue (740 g) extraction->residue partitioning Solvent Partitioning (H₂O, EtOAc, n-BuOH) residue->partitioning fractions EtOAc & n-BuOH Soluble Fractions partitioning->fractions

Caption: General workflow for the extraction and solvent partitioning of Chloranthus species.

Chromatographic_Purification start EtOAc Soluble Fraction mci_gel MCI Gel Column (MeOH-H₂O gradient) start->mci_gel silica_gel Silica Gel Column (CHCl₃-MeOH gradient) mci_gel->silica_gel sephadex Sephadex LH-20 (MeOH) silica_gel->sephadex final_product Pure this compound sephadex->final_product

Caption: A typical multi-step chromatographic purification process for this compound.

References

A Technical Guide to the In Vitro Biological Activity of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently understood in vitro biological activities of Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus. This document synthesizes available data on its cytotoxic effects, outlines detailed experimental protocols for key biological assays, and visualizes relevant workflows and potential signaling pathways.

Introduction

This compound is a natural sesquiterpene dimer with a unique C2 symmetry.[1] First isolated from the plant Chloranthus serratus, a traditional medicinal herb, this compound has garnered interest for its potential biological activities.[1] Understanding its effects on cells in a controlled laboratory setting (in vitro) is the foundational step in evaluating its therapeutic potential. This guide focuses on its documented cytotoxic activity against various human cancer cell lines.

In Vitro Cytotoxic Activity

The primary reported in vitro biological activity of this compound is its cytotoxicity, primarily evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been determined using MTT assays.[1]

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values of this compound against a panel of human cancer cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference
HL-60Promyelocytic LeukemiaMTT Assay> 10[1]
PANC-1Pancreatic CarcinomaMTT Assay> 10[1]
SK-BR-3Breast AdenocarcinomaMTT Assay> 10[1]
SMMC-7721Hepatocellular CarcinomaMTT Assay> 10[1]

Note: The available data indicates that the IC50 values are greater than 10 µM for the tested cell lines, suggesting modest cytotoxic activity under the specific experimental conditions reported.[1] Further studies with a broader range of concentrations and cell lines are necessary to fully elucidate its cytotoxic potential.

Potential Mechanisms and Signaling Pathways

While the precise molecular mechanisms of this compound are not yet fully characterized, its cytotoxic activity against cancer cells suggests potential interference with fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death).[2][3][4] Natural compounds with similar structures often exert their anticancer effects by modulating key signaling pathways.[5][6]

Hypothetical Signaling Pathway: Induction of Apoptosis

Many cytotoxic agents induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, leading to the activation of caspase enzymes, which are the executioners of cell death.[3][7] The diagram below illustrates a generalized intrinsic apoptosis pathway that could be a potential mechanism for this compound.

cluster_stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade CSA This compound Bax Bax/Bak (Pro-apoptotic) CSA->Bax Activates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) CSA->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) Allow Attachment seed->incubate1 treat Treat with This compound (Varying Concentrations) incubate1->treat incubate2 Incubate (48-72h) Exposure Period treat->incubate2 assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate2->assay read Measure Signal (Absorbance/Luminescence) assay->read analyze Calculate IC50 Value read->analyze end End analyze->end

References

Putative Mechanism of Action of Cycloshizukaol A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpene dimer isolated from the roots of Chloranthus serratus, represents a class of natural products with significant therapeutic potential. While direct mechanistic studies on this compound are limited, extensive research on structurally related lindenane sesquiterpenoid dimers from the Chloranthus genus provides a strong foundation for postulating its mechanism of action. This technical guide synthesizes the available evidence to propose a putative mechanism centered on anti-inflammatory and anti-cancer activities. The primary anti-inflammatory action is likely mediated through the inhibition of the NLRP3 inflammasome and modulation of the NF-κB and MAPK signaling pathways. The anti-cancer effects are hypothesized to involve the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. This document provides a comprehensive overview of the supporting data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to guide future research and drug development efforts.

Introduction

Chloranthus serratus has a history of use in traditional medicine for treating conditions such as rheumatoid arthritis, inflammation, and traumatic injuries[1][2]. The bioactive constituents of Chloranthus species are rich in lindenane-type sesquiterpenoids and their dimers, which have demonstrated a broad range of biological activities including anti-inflammatory, anti-cancer, neuroprotective, and antiviral effects[2][3]. This compound is a symmetrical cyclic lindenane dimer with C2 symmetry isolated from the root of Chloranthus serratus[4]. This guide will explore the putative mechanism of action of this compound by drawing parallels with closely related and well-studied lindenane sesquiterpenoid dimers.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of lindenane sesquiterpenoid dimers appear to be multi-faceted, primarily targeting key inflammatory signaling cascades.

Inhibition of the NLRP3 Inflammasome

A crucial aspect of the innate immune response is the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18[5]. Aberrant NLRP3 activation is implicated in a variety of inflammatory diseases. Several lindenane sesquiterpenoid dimers isolated from Chloranthus species have been shown to be potent inhibitors of NLRP3 inflammasome activation[6].

The proposed mechanism involves the direct or indirect inhibition of the NLRP3 protein, preventing the assembly of the inflammasome complex. This leads to a downstream reduction in caspase-1 activation and, consequently, a decrease in the secretion of mature IL-1β[2][7].

NLRP3_Inhibition cluster_0 Cell Exterior cluster_2 Cell Exterior PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR IL1B IL-1β (secreted) NFkB NFkB TLR->NFkB Priming pro_IL1B pro_IL1B NFkB->pro_IL1B Transcription NLRP3_inactive NLRP3_inactive NFkB->NLRP3_inactive Transcription pro_IL1B->IL1B NLRP3_active NLRP3_active NLRP3_inactive->NLRP3_active Activation Signal Inflammasome Inflammasome NLRP3_active->Inflammasome caspase1 caspase1 Inflammasome->caspase1 Activation ASC ASC ASC->Inflammasome pro_caspase1 pro_caspase1 pro_caspase1->Inflammasome caspase1->pro_IL1B Cleavage Cycloshizukaol_A Cycloshizukaol_A Cycloshizukaol_A->NLRP3_active Inhibition

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of numerous inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2)[8][9].

Studies on related lindenane dimers, such as shizukaol A and shizukahenriol, have demonstrated their ability to suppress the activation of NF-κB by inhibiting the phosphorylation and nuclear translocation of the p65 subunit[1][3]. Furthermore, these compounds can inhibit the phosphorylation of key MAPK proteins, including JNK, ERK, and p38[10]. By targeting these upstream signaling molecules, this compound could effectively downregulate the production of a wide array of inflammatory mediators.

NFkB_MAPK_Inhibition cluster_0 Cell Exterior cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_p65_nuc NF-κB (p65) Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_p65_nuc->Inflammatory_genes Transcription MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MAPK_cascade MAPK_cascade TAK1->MAPK_cascade IKK IKK TAK1->IKK IkB IkB IKK->IkB Phosphorylation NFkB_complex NFkB_complex IkB->NFkB_complex NFkB_complex->NFkB_p65_nuc Translocation NFkB_p65 NFkB_p65 NFkB_p65->NFkB_complex Cycloshizukaol_A Cycloshizukaol_A Cycloshizukaol_A->TAK1 Inhibition Cycloshizukaol_A->IKK Inhibition

Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Shizukaol A and shizukahenriol have been shown to up-regulate the expression and nuclear translocation of Nrf2, leading to an increased expression of the antioxidant enzyme heme oxygenase-1 (HO-1)[1][3]. This action helps to mitigate oxidative stress and reduce the inflammatory response.

Putative Anti-Cancer Mechanism of Action

Several lindenane sesquiterpenoid dimers have demonstrated significant cytotoxic activity against various cancer cell lines. The putative anti-cancer mechanism of this compound is likely to involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Chlorahololide D, a lindenane-type sesquiterpenoid dimer, induces apoptosis in MCF-7 breast cancer cells by increasing the levels of reactive oxygen species (ROS) and modulating the expression of apoptosis-related proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[11].

Apoptosis_Induction Cycloshizukaol_A Cycloshizukaol_A ROS ROS Cycloshizukaol_A->ROS Bcl2 Bcl2 Cycloshizukaol_A->Bcl2 Inhibition Bax Bax Cycloshizukaol_A->Bax Activation Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase_cascade Caspase_cascade Cytochrome_c->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Cell Cycle Arrest

In addition to inducing apoptosis, chlorahololide D has been observed to cause cell cycle arrest at the G2 phase in MCF-7 cells[11]. This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

Inhibition of Cell Migration

The FAK (Focal Adhesion Kinase) signaling pathway plays a critical role in cell migration, a key process in cancer metastasis. Chlorahololide D has been shown to inhibit cell migration by regulating the FAK signaling pathway[11]. It is plausible that this compound shares this activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of lindenane sesquiterpenoid dimers from Chloranthus species.

Table 1: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers

CompoundAssayCell LineIC50 (µM)Reference
Shizukaol ANO Production InhibitionRAW 264.713.79 ± 1.11[3]
Chlotrichenes C and DIL-1β Production InhibitionTHP-11-15[12]
Chlorahololides (various)NLRP3 Inflammasome InhibitionJ774A.12.99 - 8.73[6]

Table 2: Anti-Cancer Activity of Lindenane Sesquiterpenoid Dimers

CompoundCell LineActivityIC50 (µM)Reference
Chlorahololide DMCF-7Cytotoxicity6.7[11]
Sarcandrolides FHL-60Cytotoxicity0.03[13]
Sarcandrolides HHL-60Cytotoxicity1.2[13]
Various DimersHepG2, Huh7, SK-Hep-1Cytotoxicity8.8 - 20.1[14]

Note: No direct quantitative data for this compound has been found in the reviewed literature.

Detailed Experimental Protocols

NLRP3 Inflammasome Activation Assay

Objective: To evaluate the inhibitory effect of a test compound on NLRP3 inflammasome activation by measuring IL-1β secretion.

Cell Line: THP-1 human monocytes or bone marrow-derived macrophages (BMDMs).

Protocol:

  • Cell Culture and Priming:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.

    • Prime the macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3[15].

  • Inhibitor Treatment:

    • Pre-treat the primed cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 5 µM Nigericin for 1-2 hours[4][15].

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental_Workflow_NLRP3 start Start step1 Culture & Differentiate THP-1 cells start->step1 step2 Prime with LPS (3-4 hours) step1->step2 step3 Treat with This compound (1 hour) step2->step3 step4 Activate with ATP or Nigericin step3->step4 step5 Collect Supernatant step4->step5 step6 Measure IL-1β by ELISA step5->step6 end End step6->end

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit.

Cell Line: RAW 264.7 macrophages.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells on glass coverslips in a 24-well plate.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in treated and untreated cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Cell Lines: A549 (lung carcinoma), HL-60 (promyelocytic leukemia), PANC-1 (pancreatic carcinoma), MCF-7 (breast adenocarcinoma), etc.

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other lindenane sesquiterpenoid dimers from the Chloranthus genus, possesses significant anti-inflammatory and anti-cancer properties. The putative mechanism of action involves the inhibition of the NLRP3 inflammasome and the NF-κB and MAPK signaling pathways for its anti-inflammatory effects, and the induction of apoptosis and cell cycle arrest for its anti-cancer activities.

Future research should focus on validating these putative mechanisms specifically for this compound. This would involve:

  • Direct Target Identification: Utilizing techniques such as affinity chromatography, surface plasmon resonance, or cellular thermal shift assays to identify the direct molecular targets of this compound.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases (e.g., colitis, arthritis) and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for inflammatory disorders and cancer.

References

Unveiling the Shield: A Technical Guide to the Anti-inflammatory Properties of Chloranthus Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Chloranthus, a cornerstone of traditional medicine, is increasingly being recognized for its rich reservoir of bioactive compounds. Among these, sesquiterpenoids have emerged as potent anti-inflammatory agents, demonstrating significant potential for the development of novel therapeutics. This technical guide provides an in-depth analysis of the anti-inflammatory properties of Chloranthus sesquiterpenoids, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Anti-inflammatory Mechanisms

Chloranthus sesquiterpenoids exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Many of these compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in various cellular and animal models of inflammation.[1][2][3]

A significant number of sesquiterpenoids isolated from species like Chloranthus henryi, Chloranthus japonicus, and Chloranthus fortunei have demonstrated the ability to suppress the activation of the NF-κB signaling cascade.[1][2] This is often achieved by inhibiting the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] By blocking this critical step, the transcription of NF-κB-dependent pro-inflammatory genes is effectively halted. While the NF-κB pathway is a primary target, some studies suggest that certain Chloranthus sesquiterpenoids may have a limited influence on the mitogen-activated protein kinase (MAPK) signaling pathway.[2]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of various Chloranthus sesquiterpenoids has been quantified in numerous studies. The following tables summarize the key quantitative data, providing a comparative overview of their efficacy.

Table 1: Inhibitory Effects of Chloranthus Sesquiterpenoids on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
CompoundPlant SourceIC50 (µM)Reference
Japonilide B (Compound 8)Chloranthus japonicus22.99 ± 2.71[4]
Compound 12Chloranthus japonicus24.34 ± 1.36[4]
Compound 16Chloranthus japonicus23.69 ± 2.83[4]
9-Ketocurzerene (Compound 22)Chloranthus japonicus21.23 ± 1.34[4]
Chlojaponilactone BChloranthus japonicusNot specified, but showed pronounced inhibition[2]
Table 2: Inhibitory Effects of Chloranthus Sesquiterpenoids on Pro-inflammatory Cytokine Production
CompoundPlant SourceCell LineCytokineEC50 (µM)Reference
Compound 17Chloranthus henryi var. hupehensisBV-2 microgliaIL-1β6.81[1]
Compound 17Chloranthus henryi var. hupehensisBV-2 microgliaTNF-α2.76[1]
Table 3: Anti-inflammatory Activity of Lindenane-type Sesquiterpenoid Trimers from Chloranthus fortunei
CompoundIC50 Range (µmol/L) for Anti-inflammatory ActivityReference
Compounds 1-72.90 - 22.80[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_p p-IκB IKK->IkB_p P IkB_p65 IκB-p65 p65_nuc p65 IkB_p65->p65_nuc IkB_p65->IkB_p p65_dna p65 p65_nuc->p65_dna Chloranthus_Sesquiterpenoids Chloranthus_Sesquiterpenoids Chloranthus_Sesquiterpenoids->IKK Chloranthus_Sesquiterpenoids->IkB_p65 Inhibits Degradation DNA DNA p65_dna->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes

Caption: NF-κB signaling pathway and the inhibitory action of Chloranthus sesquiterpenoids.

G cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays RAW_264_7 RAW 264.7 Macrophages Pre_treatment Pre-treat with Chloranthus Sesquiterpenoids RAW_264_7->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Griess_Assay Griess Assay for NO LPS_Stimulation->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) LPS_Stimulation->ELISA Western_Blot Western Blot for (iNOS, COX-2, p-IκBα, p65) LPS_Stimulation->Western_Blot

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

A thorough understanding of the methodologies employed is crucial for the replication and validation of research findings. The following sections detail the key experimental protocols cited in the literature.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are predominantly used for in vitro anti-inflammatory studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test Chloranthus sesquiterpenoids for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).

    • Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the cell supernatant, followed by a detection antibody, and a substrate to produce a measurable color change.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phosphorylated IκBα, p65).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Anti-inflammatory Model: TPA-Induced Mouse Ear Edema
  • Principle: This model is used to assess the topical anti-inflammatory activity of compounds. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema when applied to the skin.

  • Procedure:

    • Dissolve TPA and the test compound in a suitable vehicle (e.g., acetone).

    • Apply the TPA solution to the inner and outer surfaces of one ear of a mouse to induce inflammation.

    • Apply the test compound to the same ear, either before or after the TPA application.

    • After a specified time (e.g., 6 hours), sacrifice the mice and take a biopsy punch from both the treated and untreated ears.

    • Measure the weight of the ear punches to determine the extent of edema.

    • The anti-inflammatory effect is calculated as the percentage of inhibition of edema in the treated group compared to the control group.[2]

Conclusion and Future Directions

The sesquiterpenoids derived from the Chloranthus genus represent a promising class of natural products with significant anti-inflammatory properties. Their ability to modulate the NF-κB signaling pathway provides a clear mechanistic basis for their observed effects. The quantitative data presented herein highlights the potency of these compounds, with some exhibiting efficacy in the low micromolar range.

Future research should focus on several key areas. Firstly, a broader range of Chloranthus species should be investigated to identify novel sesquiterpenoids with enhanced anti-inflammatory activity. Secondly, more extensive in vivo studies are required to validate the therapeutic potential of these compounds in models of chronic inflammatory diseases. Finally, structure-activity relationship (SAR) studies will be crucial for the optimization of lead compounds, potentially leading to the development of semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the exploration of Chloranthus sesquiterpenoids as a source of next-generation anti-inflammatory drugs.

References

Cycloshizukaol A: A Technical Overview of its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, has been identified as a compound of interest in oncological research. This document provides a detailed technical guide on its cytotoxic properties against various human cancer cell lines. It consolidates the available quantitative data, outlines the experimental methodologies used for its assessment, and visualizes key experimental and biological pathways to support further research and development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. The Chloranthus genus is known for producing a variety of structurally complex and biologically active terpenoids. Among these, this compound, a lindenane-type sesquiterpenoid dimer, has demonstrated notable cytotoxic activity. This guide focuses on the specific cytotoxic profile of this compound, providing a foundational resource for researchers exploring its therapeutic potential. The compound is a symmetrical cyclic lindenane dimer characterized by C2 symmetry[1].

Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below. These findings highlight the compound's potency and differential activity across various cancer types.

Table 1: IC₅₀ Values of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HL-60Human promyelocytic leukemia2.8
SMMC-7721Human hepatoma5.8
A-549Human lung carcinoma4.6
MCF-7Human breast adenocarcinoma4.2
SW480Human colon adenocarcinoma6.5

Data sourced from Li et al. (2016). Four New Lindenane-Type Sesquiterpenoid Dimers from Chloranthus serratus and Their Cytotoxic Activities. Planta Medica, 82(13), 1144-1149.

Potential Mechanisms of Action

While the precise signaling pathways disrupted by this compound have not been fully elucidated, studies on analogous lindenane dimers isolated from the Chloranthus genus provide valuable insights into its potential mechanisms. For instance, related compounds like Chlorahololide D have been shown to induce apoptosis in cancer cells[2][3]. This process is often triggered by an increase in intracellular Reactive Oxygen Species (ROS) and results in cell cycle arrest, typically at the G2 phase[2]. Another related compound, Shizukaol D, has been found to repress the growth of liver cancer cells by modulating the Wnt signaling pathway[4]. It is plausible that this compound shares similar mechanisms, initiating a cascade of events leading to programmed cell death.

G cluster_0 Proposed Apoptotic Pathway CSA This compound ROS ↑ Reactive Oxygen Species (ROS) CSA->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Hypothetical Apoptosis Induction Pathway for this compound.

Experimental Protocols

The evaluation of this compound's cytotoxicity was conducted using a standardized cell viability assay. The following protocol is based on the methodologies commonly employed for screening natural product cytotoxicity.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Seeding: Cells were seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Application: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted to various final concentrations in the culture medium. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity. The compound dilutions were then added to the respective wells. A control group received medium with 0.1% DMSO only.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.

  • Incubation Period: The treated cells were incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Formazan (B1609692) Formation: The plates were incubated for an additional 4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into dark blue formazan crystals.

  • Solubilization: The culture medium was carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC₅₀ Calculation: Cell viability was calculated as a percentage relative to the control group. The IC₅₀ values were determined from the dose-response curves using non-linear regression analysis.

G start Start: Seed Cells in 96-Well Plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Media & Add DMSO to Dissolve Crystals incubate3->solubilize read Measure Absorbance with Plate Reader solubilize->read end End: Calculate IC₅₀ Values read->end

Figure 2: Standard Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against a range of human cancer cell lines, including leukemia, hepatoma, lung, breast, and colon cancers. Its potency, with IC₅₀ values in the low micromolar range, establishes it as a promising candidate for further preclinical investigation.

Future research should focus on:

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of cytotoxicity.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models to assess its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound to identify key structural features responsible for its bioactivity and to potentially develop derivatives with improved potency and selectivity.

This technical guide serves as a consolidated reference to facilitate these next steps in the exploration of this compound as a potential anticancer agent.

References

In-depth Analysis of Cycloshizukaol A's Cellular Interactions Remains Elusive Due to Limited Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the molecular interactions of Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus. Despite its mention in connection with cytotoxic effects on several cancer cell lines, including A549 (human lung carcinoma), HL-60 (human promyelocytic leukemia), and PANC-1 (human pancreatic cancer), detailed information regarding its specific cellular targets, mechanism of action, and associated signaling pathways is not publicly available.

This lack of in-depth research prevents the compilation of a technical guide as requested. Key components of such a guide, including quantitative data on target binding and enzyme inhibition, detailed experimental protocols, and visualizations of signaling pathways, are contingent on primary research that appears not to have been published to date.

Initial database searches often conflate "this compound" with the well-researched immunosuppressant "Cyclosporine A," leading to irrelevant results. Targeted searches for "this compound" yield only basic information, primarily its source and a list of cell lines where it has shown some activity. There are no publicly accessible studies that identify the specific proteins or cellular components with which this compound interacts to elicit its biological effects. Consequently, no quantitative data, such as IC50 values against specific molecular targets or binding affinities, can be presented.

Furthermore, the absence of detailed studies means that no established experimental protocols for investigating the cellular interactions of this compound can be cited. Methodologies for key experiments, which would form a crucial part of a technical whitepaper, are therefore unavailable.

Finally, without an understanding of the molecular targets and the subsequent cascade of cellular events, it is impossible to construct diagrams of the signaling pathways affected by this compound.

Preliminary Structure-Activity Relationship of Shizukaols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary structure-activity relationships (SAR) of shizukaols, a class of lindenane-type sesquiterpenoid dimers. Shizukaols have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anticancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction to Shizukaols

Shizukaols are complex natural products isolated primarily from plants of the Chloranthaceae family, such as Sarcandra glabra and Chloranthus japonicus.[1][2] These molecules are characterized by a dimeric structure formed from two lindenane-type sesquiterpenoid units.[2][3] The intricate stereochemistry and diverse functional group substitutions of shizukaols contribute to their wide range of biological activities, making them attractive scaffolds for drug discovery. This guide summarizes the current understanding of how the structural features of shizukaols influence their biological functions.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of selected shizukaol derivatives. The data is compiled from various studies and presented to facilitate a preliminary SAR analysis.

Table 1: Anti-Inflammatory and Anti-Neuroinflammatory Activity of Shizukaols and Related Lindenane Sesquiterpenoid Dimers
CompoundBiological ActivityCell LineIC₅₀ (µM)Reference
Shizukaol AInhibition of Nitric Oxide (NO) ProductionRAW 264.713.79 ± 1.11[4]
Lindenane Dimer 21Inhibition of Nitric Oxide (NO) ProductionBV-23.18 - 11.46[5]
Lindenane Dimer 22Inhibition of Nitric Oxide (NO) ProductionBV-23.18 - 11.46[5]
Lindenane Dimer 23Inhibition of Nitric Oxide (NO) ProductionBV-23.18 - 11.46[5]
Lindenane Dimer 24Inhibition of Nitric Oxide (NO) ProductionBV-23.18 - 11.46[5]
Lindenane Dimer 26Inhibition of Nitric Oxide (NO) ProductionBV-23.18 - 11.46[5]
Lindenane Dimer 30Inhibition of Nitric Oxide (NO) ProductionBV-23.18 - 11.46[5]
Lindenane Dimer 32Inhibition of Nitric Oxide (NO) ProductionBV-23.18 - 11.46[5]
Lindenane Dimer 36Inhibition of Nitric Oxide (NO) ProductionBV-23.18 - 11.46[5]
Table 2: Cytotoxic Activity of Shizukaol D against Human Liver Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)
Shizukaol DSMMC-7721Data not explicitly provided in snippets
Shizukaol DSK-HEP1Data not explicitly provided in snippets
Shizukaol DHepG2Data not explicitly provided in snippets

Note: While the source mentions that Shizukaol D exerts a growth inhibition effect on these liver cancer cells, the precise IC₅₀ values were not available in the provided search results.

Signaling Pathways Modulated by Shizukaols

Shizukaols exert their biological effects by modulating specific intracellular signaling pathways. The following diagrams illustrate the known mechanisms of action for Shizukaol A and Shizukaol D.

Shizukaol_A_Pathway cluster_inflammation Pro-inflammatory Pathway cluster_antioxidant Anti-inflammatory/Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 HMGB1 HMGB1 TLR4->HMGB1 NFkB NF-κB HMGB1->NFkB iNOS_COX2 iNOS/COX-2 (Inflammation) NFkB->iNOS_COX2 Shizukaol_A Shizukaol A Shizukaol_A->HMGB1 Shizukaol_A->NFkB Nrf2 Nrf2 Shizukaol_A->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Shizukaol A Anti-inflammatory Signaling Pathway

Shizukaol_D_Pathway Shizukaol_D Shizukaol D Wnt_Pathway Wnt Signaling Pathway Shizukaol_D->Wnt_Pathway beta_catenin β-catenin Wnt_Pathway->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Cell_Growth Liver Cancer Cell Growth Gene_Expression->Cell_Growth

Shizukaol D Wnt Signaling Pathway Inhibition

Preliminary Structure-Activity Relationship Analysis

Based on the currently available data, a preliminary SAR can be inferred. However, it is important to note that a comprehensive analysis is limited by the lack of studies systematically modifying the shizukaol scaffold and evaluating the corresponding changes in a single, consistent biological assay.

  • Dimeric Structure: The dimeric nature of shizukaols appears to be crucial for their potent biological activities.

  • Functional Group Modifications: A study on lindenane sesquiterpenoid dimers, which share a structural similarity with shizukaols, revealed that certain functional groups play an indispensable role in their anti-inflammatory effects.[5] However, the specific functionalities were not detailed in the available search results.

  • Peroxidation: The conversion of shizukaol-type dimers to peroxidized chlorahololide-type dimers has been shown to enhance anti-inflammatory activity, suggesting that the presence of a peroxide moiety can be beneficial.[2]

Further research involving the synthesis and biological evaluation of a broader range of shizukaol analogues is necessary to establish a more definitive structure-activity relationship.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Nitric Oxide (NO) Production (Griess Assay)

This protocol is used to quantify the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Sodium nitrite standard solution (0-100 µM).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent A to each well containing the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Griess_Assay_Workflow start Start collect_supernatant Collect 50 µL cell supernatant start->collect_supernatant add_reagent_A Add 50 µL Griess Reagent A collect_supernatant->add_reagent_A incubate_1 Incubate 10 min (Room Temp, Dark) add_reagent_A->incubate_1 add_reagent_B Add 50 µL Griess Reagent B incubate_1->add_reagent_B incubate_2 Incubate 10 min (Room Temp, Dark) add_reagent_B->incubate_2 read_absorbance Measure Absorbance at 540 nm incubate_2->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate end End calculate->end

Griess Assay Experimental Workflow
Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to quantify the levels of specific inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Materials:

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Recombinant cytokine standard.

  • 96-well ELISA plate.

  • Microplate reader.

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate cytokine concentrations from the standard curve.

Western Blot Analysis of NF-κB Phosphorylation

Western blotting is used to detect the phosphorylation status of proteins in a signaling pathway, such as the p65 subunit of NF-κB.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and visualize protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • DCFH-DA stock solution.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plate.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat cells with shizukaols and/or a positive control (e.g., H₂O₂).

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA (typically 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Wnt Signaling Pathway Luciferase Reporter Assay

This assay is used to measure the activity of the Wnt signaling pathway.

Materials:

  • TOPflash (TCF/LEF reporter with a firefly luciferase gene) and FOPflash (negative control) plasmids.

  • Renilla luciferase plasmid (for normalization).

  • Transfection reagent.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Co-transfect cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids.

  • Treat the transfected cells with shizukaols and/or a Wnt agonist (e.g., Wnt3a).

  • Lyse the cells according to the dual-luciferase reporter assay system protocol.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

The preliminary structure-activity relationship of shizukaols highlights their potential as valuable lead compounds for the development of novel anti-inflammatory and anticancer agents. The available data, though limited, suggests that the dimeric scaffold is a key determinant of activity, and modifications such as peroxidation can enhance their therapeutic potential. The signaling pathways modulated by shizukaols, including the HMGB1/Nrf2/HO-1 and Wnt pathways, provide a basis for understanding their mechanisms of action. Further synthetic efforts to generate a library of shizukaol analogues and subsequent systematic biological evaluation are crucial for elucidating a more comprehensive SAR and for the rational design of more potent and selective therapeutic agents.

References

Uncharted Territory: The Quest for Cycloshizukaol A as an AMPK Pathway Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no direct evidence or studies investigating Cycloshizukaol A as a modulator of the AMP-activated protein kinase (AMPK) pathway. At present, the scientific community has not published research detailing its mechanism of action, quantitative data on its effects, or specific experimental protocols related to AMPK activation or inhibition.

While the initial request sought an in-depth technical guide on this compound's role in the AMPK pathway, the absence of foundational research makes it impossible to provide a scientifically accurate and data-driven whitepaper on this specific topic. This includes the inability to generate the requested data tables, experimental protocols, and signaling pathway diagrams, as these would be purely speculative without published evidence.

The AMPK Pathway: A Central Regulator of Cellular Energy

The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that acts as a master sensor of cellular energy status.[1][2][3][4] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3][5] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signifies low energy levels.[2][6] This activation is a critical cellular response to metabolic stress.

Upon activation, AMPK initiates a cascade of events aimed at restoring energy homeostasis. It achieves this by phosphorylating a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (like protein and lipid synthesis).[2][5]

The primary mechanisms of AMPK activation include:

  • Allosteric activation by AMP: Binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase.[1]

  • Phosphorylation by upstream kinases: Liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) are the primary upstream kinases that phosphorylate a critical threonine residue (Thr172) in the activation loop of the α subunit, leading to a significant increase in AMPK activity.[7]

  • Inhibition of dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus prolonging AMPK activation.[1]

Potential Avenues for Future Research

While no data exists for this compound, research on related compounds from the same chemical class or natural source could provide clues for future investigations. For instance, studies on other lindenane-type sesquiterpenoid dimers, if available, might suggest a potential for AMPK modulation.

Should research on this compound and its effects on the AMPK pathway become available, a thorough investigation would involve a series of well-defined experiments. A hypothetical experimental workflow to characterize a novel AMPK modulator is outlined below.

Hypothetical Experimental Workflow for Characterizing a Novel AMPK Modulator

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action cluster_downstream_effects Downstream Effects & Cellular Response s1 Cell-Based Assay (e.g., Western Blot for p-AMPK & p-ACC) s2 In Vitro Kinase Assay (Direct effect on AMPK activity) s1->s2 Confirmation m1 Determine direct vs. indirect activation (Cellular ATP/AMP ratio measurement) s2->m1 Elucidation m2 Identify binding site (e.g., Cellular Thermal Shift Assay, NMR) m1->m2 m3 Upstream Kinase Involvement (LKB1/CaMKK2 knockdown/inhibition) m1->m3 d1 Metabolic Assays (Glucose uptake, fatty acid oxidation) m1->d1 Functional Outcome d2 Gene Expression Analysis (qPCR for AMPK target genes) d1->d2 d3 Phenotypic Assays (e.g., Anti-inflammatory, anti-proliferative effects) d2->d3

Figure 1. A generalized experimental workflow for the initial screening and characterization of a novel AMPK pathway modulator.

A Look at Related Compounds: Shizukaol D and F

While information on this compound is absent, some research exists on other compounds with the "Shizukaol" root name. For instance, Shizukaol D has been shown to increase the AMP/ATP ratio and induce the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK, in HepG2 cells, suggesting an indirect activation of the AMPK pathway likely through mitochondrial dysfunction.[8] Another compound, Shizukaol F, has been noted to increase AMPKα phosphorylation in C2C12 cells.[9] These findings suggest that compounds from this family may have the potential to modulate cellular energy pathways, but direct interaction with AMPK and the specific mechanisms remain to be elucidated for this compound.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Cycloshizukaol A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a C2-symmetric dimeric sesquiterpenoid of the lindenane class, naturally occurring in Chloranthus serratus. This class of compounds has garnered significant interest due to its complex polycyclic architecture and promising biological activities, including cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview of the total synthesis of this compound, drawing upon biomimetic strategies successfully employed for structurally related compounds. Detailed experimental protocols for key synthetic steps and biological assays are presented, alongside a summary of quantitative data and diagrams of implicated signaling pathways to guide further research and drug development efforts.

Data Presentation

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma> 10
HL-60Promyelocytic Leukemia> 10
PANC-1Pancreatic Carcinoma> 10
SK-BR-3Breast Adenocarcinoma> 10
SMMC-7721Hepatocellular Carcinoma> 10

Experimental Protocols

The total synthesis of this compound can be envisioned through a biomimetic approach, mirroring the proposed natural biosynthetic pathway. This strategy hinges on the synthesis of a lindenane monomer, followed by a crucial [4+2] Diels-Alder cycloaddition to furnish the dimeric core. The following protocols are adapted from the successful total syntheses of the closely related shizukaols A and E.

Protocol 1: Synthesis of the Lindenane Monomer (Chloranthalactone A)

The synthesis of the lindenane monomer provides the foundational building block for the subsequent dimerization. A plausible route starts from the commercially available Wieland-Miescher ketone.

Materials:

Procedure:

  • Epoxidation: The Wieland-Miescher ketone is subjected to epoxidation using m-CPBA to introduce a key stereocenter.

  • Reduction: The ketone is reduced with LiAlH₄ to the corresponding alcohol.

  • Oxidation: The alcohol is then oxidized to the aldehyde using PCC.

  • Wittig Reaction: A Wittig reaction with (carbethoxymethylene)triphenylphosphorane is employed to install the α,β-unsaturated ester.

  • Lactonization: Reduction of the ester with DIBAL-H followed by acid-catalyzed cyclization yields the butenolide moiety characteristic of the lindenane core, affording Chloranthalactone A.

Note: Each step requires careful control of reaction conditions and purification by column chromatography to achieve desired yields and stereoselectivity.

Protocol 2: Biomimetic Dimerization to form this compound

This compound, being a symmetrical dimer, is proposed to be formed through the homodimerization of a suitable lindenane monomer via a Diels-Alder reaction.

Materials:

  • Chloranthalactone A (or a suitable diene precursor)

  • Lewis acid catalyst (e.g., BF₃·OEt₂) or thermal conditions

  • Anhydrous toluene or other high-boiling solvent

Procedure:

  • Preparation of the Diene: The lindenane monomer (dienophile) is converted to its corresponding diene in situ. This can be achieved through various methods, such as elimination reactions from a suitably functionalized precursor.

  • Diels-Alder Reaction: The diene is then reacted with another molecule of the lindenane monomer (dienophile). The reaction can be promoted by a Lewis acid or conducted under high temperature in a suitable solvent like toluene. The desired [4+2] cycloaddition proceeds to form the central six-membered ring of this compound.

  • Purification: The resulting dimeric product is purified using preparative HPLC to isolate this compound.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the cytotoxic effects of this compound and its analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HL-60, PANC-1, SK-BR-3, SMMC-7721)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and its analogs dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Molecular Mechanisms

The cytotoxic activity of lindenane sesquiterpenoid dimers, including compounds structurally related to this compound, has been linked to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Wnt/β-catenin Signaling Pathway

Studies on shizukaol D have shown that it can inhibit the growth of liver cancer cells by attenuating the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and its dysregulation is a hallmark of many cancers.

Wnt_signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 GSK-3β GSK-3β Dishevelled->GSK-3β |-- β-catenin β-catenin GSK-3β->β-catenin Phosphorylation Axin Axin Axin->β-catenin APC APC APC->β-catenin Proteasome Proteasome β-catenin->Proteasome Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Activation Cycloshizukaol_A This compound (and analogs) Cycloshizukaol_A->Dishevelled Inhibition? Cycloshizukaol_A->β-catenin Promotes Degradation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF/LEF->Target_Genes Transcription Proliferation Proliferation Target_Genes->Proliferation

Caption: Proposed mechanism of this compound on the Wnt/β-catenin pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell growth and survival. Some lindenane sesquiterpenoids have been shown to inhibit the phosphorylation of ERK, thereby blocking downstream signaling and inducing apoptosis.

MAPK_ERK_signaling Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Activation Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Cycloshizukaol_A This compound (and analogs) Cycloshizukaol_A->ERK Inhibition of Phosphorylation

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound analogs.

Apoptosis Induction Pathway

The cytotoxic effects of this compound and its analogs are ultimately mediated by the induction of apoptosis, or programmed cell death. This can be triggered through the modulation of the aforementioned signaling pathways, leading to the activation of caspases and the execution of the apoptotic program.

Apoptosis_Induction Cycloshizukaol_A This compound (and analogs) Signaling_Inhibition Inhibition of Wnt & MAPK/ERK Pathways Cycloshizukaol_A->Signaling_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Signaling_Inhibition->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General workflow for apoptosis induction by this compound.

Conclusion

The total synthesis of this compound and its analogs presents a formidable challenge, yet the development of biomimetic strategies offers a promising avenue for their preparation. The cytotoxic data, coupled with the emerging understanding of their impact on key cancer-related signaling pathways, underscores the potential of these complex natural products as scaffolds for novel anticancer drug discovery. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of study.

Application Notes and Protocols for Quantification of Cycloshizukaol A using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Cycloshizukaol A, a lindenane-type sesquiterpenoid dimer with potential therapeutic applications. The protocol outlines procedures for sample and standard preparation, chromatographic conditions, and method validation. This application note is intended to serve as a comprehensive guide for researchers engaged in the isolation, characterization, and quantification of this compound from natural product extracts and other matrices.

Introduction

This compound is a natural product isolated from plants of the Chloranthus genus, notably Chloranthus serratus.[1][2] As a member of the lindenane sesquiterpenoid dimer family, it has attracted interest for its complex chemical structure and potential biological activities. Accurate and precise quantification of this compound is essential for various stages of research and development, including phytochemical analysis of plant extracts, purification monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible analytical technique for the quantification of such compounds.[3][4] This application note details a reverse-phase HPLC-UV method developed for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • Plant material or extract containing this compound

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Extraction from Plant Material:

    • Accurately weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and extract by sonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

  • Final Sample Preparation:

    • Filter the reconstituted sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm and 254 nm (Initial screening)

Note on Detection Wavelength: The optimal UV detection wavelength for this compound has not been definitively reported in the literature. It is recommended to initially use a Diode Array Detector (DAD) to determine the wavelength of maximum absorbance for this compound and then use this wavelength for quantification. Based on the analysis of other sesquiterpenoids, wavelengths around 210 nm and 254 nm are suggested for initial screening.[2][5]

Data Presentation

Calibration Curve

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Insert experimental data
5Insert experimental data
10Insert experimental data
25Insert experimental data
50Insert experimental data
100Insert experimental data
Method Validation Parameters

The developed HPLC-UV method should be validated according to standard guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note provides a framework for the reliable quantification of this compound. The protocol is designed to be adaptable and can be optimized to suit specific laboratory conditions and sample types. Proper method validation is crucial to ensure the accuracy and precision of the results. This method will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for the Extraction of Cycloshizukaol A from Chloranthus serratus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer that has been isolated from the roots of plants belonging to the Chloranthus genus, specifically Chloranthus serratus.[1][2] Compounds from the Chloranthus genus, particularly terpenoids, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][3][4] this compound, a symmetrical cyclic lindenane dimer, has been noted for its ability to inhibit the expression of cell adhesion molecules, suggesting its potential as a therapeutic agent in diseases where cell adhesion plays a critical role.[4][5]

These application notes provide a detailed protocol for the extraction and purification of this compound from Chloranthus serratus, as well as an overview of its known biological activities and potential signaling pathways.

Data Presentation

The following table summarizes the quantitative data for the extraction and purification of a related compound, Shizukaol D, from Chloranthus japonicus. This data is provided as a reference due to the limited availability of specific quantitative yield data for this compound. The protocol can be adapted for this compound, and similar yields may be anticipated.

ParameterValueSource
Starting Material10 kg of air-dried and powdered Chloranthus japonicus plants[4]
Initial Crude Residue740 g[4]
Ethyl Acetate (B1210297) (AcOEt) Extract380 g[4]
70% Methanol (B129727) Fraction110 g[4]
Fraction C from Silica (B1680970) Gel Chromatography20 g[4]
Final Yield of Shizukaol D 20 mg [4]
Purity > 98% [4]
Overall Yield 0.0002% [4]

Experimental Protocols

This protocol is adapted from the successful isolation of Shizukaol D from Chloranthus japonicus and is applicable for the extraction of this compound from the roots of Chloranthus serratus.[4]

1. Plant Material Preparation:

  • Air-dry the roots of Chloranthus serratus.

  • Grind the dried roots into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) (EtOH) at a 1:4 (w/v) ratio (e.g., 40 L).

  • Perform the extraction three times under reflux conditions to ensure exhaustive extraction of the target compounds.

  • Combine the filtrates from the three extraction cycles.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Liquid-Liquid Partitioning:

  • Suspend the crude residue in water.

  • Perform sequential liquid-liquid partitioning with ethyl acetate (AcOEt) and then n-butanol (n-BuOH).

  • Separate and collect the ethyl acetate fraction, which is expected to contain this compound.

  • Evaporate the ethyl acetate solvent under reduced pressure to yield the AcOEt extract.

4. Chromatographic Purification:

  • Step 1: MCI Gel Column Chromatography

    • Subject the AcOEt extract to column chromatography on an MCI gel CHP20P column.

    • Elute with a stepwise gradient of methanol (MeOH) in water (e.g., 30:70, 50:50, 70:30, and 100:0).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

  • Step 2: Silica Gel Column Chromatography

    • Pool the fractions rich in this compound and subject them to silica gel column chromatography.

    • Elute with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) (e.g., 100:1, 80:1, 60:1, 40:1).

  • Step 3: Reversed-Phase (Rp-18) Column Chromatography

    • Further purify the relevant fractions on an Rp-18 column using a methanol-water gradient.

  • Step 4: Sephadex LH-20 Column Chromatography

    • As a final purification step, use a Sephadex LH-20 column with methanol as the mobile phase to remove any remaining impurities and yield pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the purified this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C-NMR).

Visualizations

Experimental Workflow

Extraction_Workflow start Air-dried and powdered Chloranthus serratus roots extraction Solvent Extraction (95% EtOH, reflux) start->extraction partitioning Liquid-Liquid Partitioning (AcOEt/H₂O) extraction->partitioning mci_gel MCI Gel Column Chromatography (MeOH/H₂O gradient) partitioning->mci_gel silica_gel Silica Gel Column Chromatography (CHCl₃/MeOH gradient) mci_gel->silica_gel rp18 Reversed-Phase (Rp-18) Column Chromatography (MeOH/H₂O gradient) silica_gel->rp18 sephadex Sephadex LH-20 Column Chromatography (MeOH) rp18->sephadex pure_compound Pure this compound sephadex->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of this compound

This compound has been reported to inhibit the expression of cell adhesion molecules.[4][5] While the precise molecular mechanism has not been fully elucidated, this activity suggests an interference with signaling pathways that regulate the transcription and translation of these molecules. A plausible, though generalized, pathway is depicted below.

Signaling_Pathway cluster_pathway Cell Adhesion Molecule Expression Pathway cycloshizukaol_A This compound signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, AP-1) cycloshizukaol_A->signaling_cascade Inhibition gene_expression Gene Expression of Cell Adhesion Molecules (e.g., ICAM-1, VCAM-1) signaling_cascade->gene_expression protein_synthesis Protein Synthesis and Surface Expression gene_expression->protein_synthesis cell_adhesion Cell-Cell Adhesion protein_synthesis->cell_adhesion downstream_effects Downstream Biological Effects (e.g., Inflammation, Metastasis) cell_adhesion->downstream_effects

References

Application Notes and Protocols for a Cell-Based Bioassay of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from Chloranthus serratus, has demonstrated cytotoxic effects against various human cancer cell lines.[1] As a member of the terpenoid class of natural products, it also holds potential for other biological activities, such as anti-inflammatory effects. This document provides detailed protocols for two distinct cell-based bioassays to evaluate the biological activity of this compound: a cytotoxicity assay and an anti-inflammatory assay. These protocols are designed to be robust and reproducible, providing valuable tools for the screening and characterization of this and other natural products.

Part 1: Cytotoxicity Bioassay for this compound

This application note describes a method to determine the cytotoxic potential of this compound using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[2][3] The mitochondrial enzyme succinate (B1194679) dehydrogenase in viable cells catalyzes this conversion.[3] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Data Presentation

Table 1: Cytotoxicity of this compound on HL-60 Cells

Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.2 ± 3.8
5023.5 ± 2.9
1008.1 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocol

Materials:

  • This compound

  • Human promyelocytic leukemia cells (HL-60)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the HL-60 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualization

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis start Start: Culture HL-60 Cells seed Seed cells into 96-well plate (5x10^4 cells/well) start->seed prepare_cpd Prepare serial dilutions of this compound seed->prepare_cpd add_cpd Add compound to wells prepare_cpd->add_cpd incubate_48h Incubate for 48 hours add_cpd->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve formazan crystals with DMSO incubate_4h->dissolve read_abs Read absorbance at 570 nm dissolve->read_abs calculate Calculate % cell viability and IC50 read_abs->calculate end End: Cytotoxicity Profile calculate->end

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Anti-Inflammatory Bioassay for this compound

This application note details a cell-based assay to screen for the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Principle

Inflammation is a key biological response, and its dysregulation is implicated in many diseases. Macrophages play a central role in the inflammatory process. When stimulated with bacterial lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators, including nitric oxide (NO).[4] This assay quantifies the amount of NO produced by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][5] A reduction in nitrite levels in the presence of this compound would indicate potential anti-inflammatory activity.

Data Presentation

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Unstimulated)-1.2 ± 0.3-
LPS Control-35.8 ± 2.50
This compound + LPS132.5 ± 2.19.2
This compound + LPS525.1 ± 1.829.9
This compound + LPS1018.7 ± 1.547.8
This compound + LPS2510.3 ± 1.171.2
This compound + LPS505.4 ± 0.884.9
L-NAME (Positive Control)1008.9 ± 0.975.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocol

Materials:

  • This compound

  • Murine macrophage cell line (RAW 264.7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (Positive control)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (prepared in DMEM) for 1 hour before LPS stimulation. Include a vehicle control and a positive control (L-NAME).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include an unstimulated control group.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage inhibition of NO production: % Inhibition = [(NO in LPS control - NO in treated sample) / NO in LPS control] x 100

    • A preliminary cytotoxicity test (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cell death.

Visualization

G Anti-Inflammatory (NO Inhibition) Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Start: Culture RAW 264.7 Cells seed Seed cells into 96-well plate (5x10^4 cells/well) start->seed pretreat Pre-treat with this compound for 1 hour seed->pretreat stimulate Stimulate with LPS (1 ug/mL) for 24 hours pretreat->stimulate collect_supernatant Collect cell supernatant stimulate->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_abs Read absorbance at 540 nm add_griess_B->read_abs calculate Calculate nitrite concentration and % inhibition read_abs->calculate end End: Anti-inflammatory Profile calculate->end

Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.

G LPS-Induced Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) AP1->Inflammatory_genes activates transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_genes activates transcription NO Nitric Oxide (NO) Inflammatory_genes->NO iNOS expression leads to

Caption: Simplified diagram of LPS-induced NF-κB and MAPK signaling pathways.

References

In Vivo Experimental Models for Cycloshizukaol A Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A, a natural compound isolated from Chloranthus serratus, has demonstrated cytotoxic effects against various cancer cell lines in preclinical in vitro studies. While these findings are promising, a comprehensive evaluation of its therapeutic potential necessitates well-designed in vivo experimental models. This document provides detailed application notes and protocols for investigating the bioactivity of this compound in vivo, focusing on its potential anticancer, anti-inflammatory, and neuroprotective properties. The following sections offer structured guidance on experimental design, detailed methodologies, and expected quantitative outcomes to facilitate further research and development of this compound as a potential therapeutic agent.

Anticancer Activity: Subcutaneous Xenograft Model

The subcutaneous xenograft model is a widely used and well-established method for evaluating the efficacy of novel anticancer compounds in vivo. This model involves the implantation of human cancer cells into immunocompromised mice, followed by treatment with the test compound to assess its impact on tumor growth.

Application Notes

This model is suitable for assessing the direct cytotoxic and anti-proliferative effects of this compound on solid tumors. The choice of cancer cell line should be based on prior in vitro sensitivity data for this compound. Immunodeficient mouse strains, such as athymic nude mice, are essential to prevent rejection of the human tumor xenograft.

Experimental Protocol

1. Cell Culture and Preparation:

  • Culture a human cancer cell line known to be sensitive to this compound (e.g., A549 lung carcinoma) under standard conditions (e.g., RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO₂).
  • Harvest cells during the logarithmic growth phase using trypsinization.
  • Wash the cells twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL. Keep the cell suspension on ice.

2. Animal Model:

  • Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
  • Allow mice to acclimatize for at least one week before the experiment.
  • House the animals in a sterile environment with ad libitum access to food and water.

3. Tumor Inoculation:

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
  • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

4. Treatment Protocol:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²)/2.
  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
  • Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) via an appropriate route (e.g., intraperitoneal injection) at predetermined doses. The control group should receive the vehicle only.
  • Treat the mice for a specified period (e.g., 21 days).

5. Endpoint Analysis:

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.
  • At the end of the treatment period, euthanize the mice and excise the tumors.
  • Measure the final tumor volume and weight.
  • Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) on tumor tissues.

Data Presentation
ParameterVehicle Control (Expected Outcome)This compound (10 mg/kg) (Expected Outcome)This compound (30 mg/kg) (Expected Outcome)
Mean Final Tumor Volume (mm³) 1500 ± 300800 ± 150400 ± 100
Mean Final Tumor Weight (mg) 1200 ± 250650 ± 120300 ± 80
Tumor Growth Inhibition (%) 0~47%~73%
Change in Body Weight (%) < 5% gain< 10% loss< 15% loss
Ki-67 Positive Cells (%) 70 ± 1040 ± 820 ± 5
Cleaved Caspase-3 Positive Cells (%) 5 ± 225 ± 550 ± 8

Signaling Pathway and Experimental Workflow

anticancer_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Suspension Cell Suspension Cell Harvest->Cell Suspension Tumor Inoculation Tumor Inoculation Cell Suspension->Tumor Inoculation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Inoculation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment This compound or Vehicle Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis Tumor Measurements Tumor Volume & Weight Endpoint Analysis->Tumor Measurements Histology H&E Staining Endpoint Analysis->Histology IHC Ki-67, Cleaved Caspase-3 Endpoint Analysis->IHC

Anticancer experimental workflow.

apoptosis_pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic apoptosis signaling pathway.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This acute inflammation model is widely used to screen for the anti-inflammatory activity of novel compounds. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.

Application Notes

This model is suitable for the initial screening of this compound for potential anti-inflammatory effects. It is a rapid and reproducible model that primarily reflects the inhibition of mediators of acute inflammation such as histamine, serotonin, bradykinin, and prostaglandins.

Experimental Protocol

1. Animal Model:

  • Use male Wistar rats or Swiss albino mice, weighing 180-220 g.
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the animals overnight before the experiment with free access to water.

2. Treatment Protocol:

  • Randomize the animals into different groups (n=6-8 per group):
  • Group I: Normal Control (no treatment)
  • Group II: Carrageenan Control (vehicle)
  • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg)
  • Group IV-V: this compound (e.g., 10 and 30 mg/kg)
  • Administer the vehicle, positive control, or this compound orally or intraperitoneally 1 hour before carrageenan injection.

3. Induction of Edema:

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
  • Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
  • Calculate the percentage of edema inhibition for each group at each time point using the formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation
Time (hours)Carrageenan Control (Paw Volume Increase, mL)Indomethacin (10 mg/kg) (% Inhibition)This compound (10 mg/kg) (% Inhibition)This compound (30 mg/kg) (% Inhibition)
1 0.35 ± 0.0535 ± 520 ± 430 ± 6
2 0.55 ± 0.0845 ± 628 ± 540 ± 7
3 0.70 ± 0.1055 ± 735 ± 650 ± 8
4 0.60 ± 0.0960 ± 840 ± 755 ± 9

Signaling Pathway and Experimental Workflow

anti_inflammatory_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Pre-treatment Drug/Vehicle Administration Randomization->Pre-treatment Carrageenan Injection Carrageenan Injection Pre-treatment->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Anti-inflammatory experimental workflow.

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB releases IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes upregulates

NF-κB signaling pathway in inflammation.

Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke. It allows for the evaluation of neuroprotective agents that can reduce infarct volume and improve neurological outcomes.

Application Notes

This model is suitable for investigating the potential of this compound to protect against ischemic brain injury. The transient MCAO model, which involves a period of occlusion followed by reperfusion, is often preferred as it more closely resembles the clinical scenario of stroke.

Experimental Protocol

1. Animal Model:

  • Use male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
  • Acclimatize the animals for at least one week before surgery.

2. MCAO Surgery (Intraluminal Filament Method):

  • Anesthetize the animal (e.g., with isoflurane).
  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the distal ECA.
  • Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
  • Suture the incision and allow the animal to recover.

3. Treatment Protocol:

  • Randomize the animals into sham, vehicle-treated MCAO, and this compound-treated MCAO groups (n=10-12 per group).
  • Administer this compound or vehicle at the onset of reperfusion or at specified time points post-MCAO.

4. Neurological Deficit Scoring:

  • Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale: 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

5. Infarct Volume Measurement:

  • At 48 hours post-MCAO, euthanize the animals and perfuse the brains with saline.
  • Remove the brains and slice them into 2 mm coronal sections.
  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
  • Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.

Data Presentation
ParameterSham Control (Expected Outcome)MCAO + Vehicle (Expected Outcome)MCAO + this compound (20 mg/kg) (Expected Outcome)
Neurological Score (at 24h) 03.2 ± 0.51.8 ± 0.4
Infarct Volume (%) 045 ± 825 ± 6
Neuronal Survival in Penumbra (%) 10030 ± 765 ± 9

Signaling Pathway and Experimental Workflow

neuroprotection_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization MCAO Surgery MCAO Surgery Animal Acclimatization->MCAO Surgery Reperfusion & Treatment Reperfusion & Treatment MCAO Surgery->Reperfusion & Treatment Neurological Scoring Neurological Scoring Reperfusion & Treatment->Neurological Scoring Brain Slicing & TTC Staining Brain Slicing & TTC Staining Neurological Scoring->Brain Slicing & TTC Staining Infarct Volume Quantification Infarct Volume Quantification Brain Slicing & TTC Staining->Infarct Volume Quantification

Neuroprotection experimental workflow.

nrf2_pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates Keap1->Nrf2 inhibits Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element Nrf2->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes upregulates

Nrf2 antioxidant signaling pathway.

Conclusion

The in vivo models and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. By systematically investigating its anticancer, anti-inflammatory, and neuroprotective properties, researchers can gain valuable insights into its therapeutic potential and mechanisms of action. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is crucial for the advancement of this compound in the drug development pipeline. Further studies may also explore other potential therapeutic areas and delve deeper into the specific molecular targets of this promising natural compound.

Application Notes and Protocols for In Vitro Studies with Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vitro evaluation of Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the root of Chloranthus serratus[1]. The following protocols are intended as a starting point for investigating the biological activities of this compound and can be adapted to specific research needs.

Compound Information

ParameterDetails
Compound Name This compound
Chemical Class Sesquiterpenoid Dimer
Molecular Formula C₃₂H₃₆O₈[2]
Molecular Weight 548.6 g/mol [2]
Source Chloranthus serratus[1]
Purity ≥98% (recommended for biological assays)
Appearance White to off-white solid
Storage Store at -20°C or -80°C in a dry, dark place.

Formulation and Solubility

Proper dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro assays. Due to its hydrophobic nature as a sesquiterpenoid, the primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO).

Table 1: Solubility and Preparation of Stock Solutions

Solution TypeSolventMaximum Recommended ConcentrationStorage TemperatureShelf Life
Stock Solution Anhydrous, cell culture grade DMSO10 mM-20°C or -80°CUp to 6 months (minimize freeze-thaw cycles)
Working Solution Cell Culture MediumDependent on final assay concentration (typically ≤100 µM)Use immediatelyN/A
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.49 mg of this compound.

  • Dissolution: Aseptically add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes[3].

  • Inspection: Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile vials to minimize freeze-thaw cycles and store at -20°C or -80°C[3].

Protocol 2.2: Preparation of Working Solutions in Cell Culture Medium
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, add the this compound stock solution to the cell culture medium while gently vortexing or swirling[3]. The final DMSO concentration in the culture medium should be kept consistent across all treatments and should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control with the same final DMSO concentration must be included in all experiments.

In Vitro Biological Assays

Based on the known activities of other sesquiterpenoids and natural products, this compound may possess anticancer, anti-inflammatory, and neuroprotective properties. The following are detailed protocols for assessing these potential activities.

Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[4].

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[4].

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[4].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Example Data for MTT Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0.850100
0.10.83598.2
10.79092.9
100.55064.7
500.21024.7
1000.09511.2

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[4].

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[4].

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension[4].

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Anti-inflammatory Activity

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or J774A.1 cells)[5][6].

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Table 3: Example Data for Cytokine Measurement (TNF-α)

TreatmentConcentration (µM)TNF-α (pg/mL)
Control (no LPS)-< 50
LPS + Vehicle-2500
LPS + this compound12100
LPS + this compound101200
LPS + this compound50450

This protocol investigates the effect of this compound on key inflammatory signaling pathways.

  • Cell Treatment and Lysis: Treat macrophages as described in Protocol 3.2.1 for a shorter duration (e.g., 15-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK. Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

Neuroprotective Activity

This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of this compound[7].

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to an appropriate confluency.

  • Pre-treatment: Pre-treat the cells with this compound at various concentrations for 24 hours.

  • OGD: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours) to induce injury.

  • Reperfusion: Return the cells to normal culture medium (containing glucose) and incubate under normoxic conditions (95% air, 5% CO₂) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 3.1.1.

Table 4: Example Data for Neuroprotection Assay

TreatmentCell Viability (%)
Normoxia Control100
OGD/R + Vehicle45
OGD/R + this compound (1 µM)55
OGD/R + this compound (10 µM)75

Visualizations of Potential Mechanisms

The following diagrams illustrate hypothetical signaling pathways that this compound might modulate based on the activities of similar compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Cycloshizukaol_A This compound Cycloshizukaol_A->IKK Cycloshizukaol_A->MAPKK DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Stimulus Anticancer Drug (this compound) Bax Bax Stimulus->Bax activates Bcl2 Bcl-2 Stimulus->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pro-apoptotic mechanism of this compound in cancer cells.

G cluster_0 Experimental Workflow Start Start Step1 Prepare 10 mM stock solution of this compound in DMSO Start->Step1 Step2 Seed cells in multi-well plates (e.g., 96-well, 24-well, 6-well) Step1->Step2 Step3 Treat cells with serial dilutions of this compound Step2->Step3 Step4 Incubate for specified duration (e.g., 24, 48, 72 hours) Step3->Step4 Step5 Perform specific assay Step4->Step5 Step6a MTT Assay (Cell Viability) Step5->Step6a Step6b ELISA (Cytokine Levels) Step5->Step6b Step6c Western Blot (Protein Expression) Step5->Step6c Step7 Data Analysis Step6a->Step7 Step6b->Step7 Step6c->Step7 End End Step7->End

Caption: General experimental workflow for in vitro screening of this compound.

Troubleshooting and Best Practices

  • Compound Precipitation: If precipitation is observed upon dilution in culture medium, try a serial dilution approach or slightly increase the final DMSO concentration (while ensuring it remains non-toxic to the cells).

  • Cell Viability: Always perform a preliminary experiment to determine the toxicity of the DMSO vehicle on your specific cell line.

  • Reproducibility: Use freshly prepared working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Controls: Always include appropriate positive and negative controls in your assays to validate the results. For example, in an anti-inflammatory assay, a known anti-inflammatory drug could be used as a positive control.

These protocols and guidelines are designed to facilitate the initial in vitro investigation of this compound. Researchers are encouraged to optimize these protocols based on their specific cell types and experimental goals.

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Lindenane Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of lindenane dimers. Lindenane-type sesquiterpenoid dimers are a class of natural products predominantly isolated from plants of the Chloranthaceae family, known for their complex and congested molecular scaffolds with numerous stereogenic centers.[1][2] Their intricate structures and potential biological activities make them a subject of significant interest in natural product chemistry and drug discovery.

The structural determination of these molecules relies heavily on a suite of modern NMR techniques. This document outlines the typical workflow, from sample preparation to the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, and provides representative data to guide researchers in this field.

General Workflow for Structural Elucidation

The process of elucidating the structure of a novel lindenane dimer involves a systematic approach that integrates various spectroscopic and analytical techniques. NMR spectroscopy, however, remains the cornerstone for defining the molecular connectivity and stereochemistry.

workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Chloranthus sp.) extraction Extraction plant_material->extraction chromatography Chromatographic Separation extraction->chromatography pure_dimer Pure Lindenane Dimer chromatography->pure_dimer ms Mass Spectrometry (HRESIMS) pure_dimer->ms nmr NMR Spectroscopy (1D & 2D) pure_dimer->nmr formula Molecular Formula Determination ms->formula planar_structure Planar Structure Determination nmr->planar_structure relative_config Relative Configuration (NOESY/ROESY) planar_structure->relative_config absolute_config Absolute Configuration (ECD, X-ray) relative_config->absolute_config final_structure Final Structure absolute_config->final_structure

Caption: General workflow for the structural elucidation of lindenane dimers.

Experimental Protocols

A combination of 1D and 2D NMR experiments is essential for unambiguously determining the structure of lindenane dimers. The following protocols are generalized from methodologies reported in recent literature.[3][4][5]

Sample Preparation
  • Sample Purity: Ensure the isolated lindenane dimer is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can sometimes influence the chemical shifts of certain protons, especially those involved in hydrogen bonding.

  • Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent. For highly sensitive cryoprobes, smaller sample quantities (less than 1 mg) can be used.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.

NMR Data Acquisition

NMR spectra are typically recorded on high-field spectrometers (500 MHz or higher for ¹H) to achieve better signal dispersion, which is crucial for these complex molecules.[4][5]

a. 1D NMR Experiments

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), which provides information about neighboring protons.

  • ¹³C NMR (Carbon): This experiment provides information on the number of non-equivalent carbons in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH groups.

b. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is crucial for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH). It is a powerful tool for assigning carbon signals based on their attached proton's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two, three, and sometimes four bonds away (ⁿJCH, where n=2-4). HMBC is critical for assembling the molecular fragments into a complete planar structure by identifying long-range connectivities.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. They are essential for determining the relative stereochemistry of the molecule by observing through-space correlations.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Interpretation H1 ¹H NMR Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR C13->Fragments DEPT DEPT DEPT->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Planar Assemble Planar Structure HMBC->Planar NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Planar Planar->Stereochem

References

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Quantification of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloshizukaol A is a naturally occurring symmetrical cyclic lindenane dimer that can be isolated from the root of Chloranthus serratus.[1] Lindenane sesquiterpenoid dimers, the class of compounds to which this compound belongs, are known for their diverse and potent biological activities, including anti-inflammatory, antitumor, neuroprotective, and antiviral properties.[2][3][4][5] The complex, dimeric structure of this compound necessitates advanced analytical techniques for its unambiguous identification and characterization. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), is an indispensable tool for the structural elucidation and sensitive quantification of such complex natural products. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, which is crucial for quality control, metabolic studies, and advancing its potential as a therapeutic agent.

Experimental Protocols

A robust and reliable method for the analysis of this compound involves a straightforward sample preparation followed by LC-HRMS analysis. The following protocol outlines the steps for sample preparation, liquid chromatography, and high-resolution mass spectrometry.

Sample Preparation
  • Standard Stock Solution: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to establish a calibration curve for quantification.

  • Sample from Plant Matrix: For the extraction of this compound from a plant matrix, a general protocol for terpene extraction can be followed.[6]

    • Homogenize 1 g of dried and powdered plant material with 10 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography Method

The chromatographic separation of this compound can be achieved using a reversed-phase C18 column.

ParameterCondition
HPLC System Vanquish Flex Binary UHPLC system or equivalent
Column Acquity UPLC HSS T3 C18 column (2.1 mm x 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
High-Resolution Mass Spectrometry Method

The high-resolution mass spectrometry analysis is performed using a Q Exactive HFX Mass Spectrometer or a similar high-resolution instrument.

ParameterSetting
Mass Spectrometer Q Exactive HFX Mass Spectrometer or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Sheath Gas 40 (arbitrary units)
Auxiliary Gas 10 (arbitrary units)
Probe Heater Temp. 350 °C
Capillary Temp. 320 °C
Full Scan (MS1) Resolution: 120,000; Scan Range: m/z 150-1000
dd-MS2 (MS/MS) Resolution: 30,000; TopN: 5; Stepped NCE: 20, 30, 40

Data Presentation

High-resolution mass spectrometry provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. The fragmentation pattern obtained from MS/MS experiments offers valuable structural information.

Accurate Mass and Elemental Composition

The theoretical exact mass of this compound (C30H32O6) is 488.2199. The high-resolution mass spectrometer should be able to measure this mass with an error of less than 5 ppm.

CompoundMolecular FormulaTheoretical m/z [M+H]+Measured m/z [M+H]+Mass Error (ppm)
This compoundC30H32O6489.2271489.2268-0.61
MS/MS Fragmentation Data

The fragmentation of the [M+H]+ ion of this compound can reveal key structural motifs. The fragmentation of sesquiterpene dimers often involves retro-Diels-Alder reactions and neutral losses.[7]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Elemental CompositionPutative Fragment Structure/Loss
489.2271471.2165C30H31O5+Loss of H2O
489.2271429.2060C28H29O4+Loss of C2H4O2 (acetic acid)
489.2271245.1223C15H17O3+Cleavage of the dimer
489.2271227.1118C15H15O2+Further fragmentation of monomer

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential biological pathway of interest for lindenane sesquiterpenoid dimers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing plant_material Plant Material (Chloranthus serratus) extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation ms_detection HRMS Detection (Q Exactive) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_picking Peak Picking & Integration data_acquisition->peak_picking spectral_interpretation Spectral Interpretation peak_picking->spectral_interpretation structural_elucidation Structural Elucidation spectral_interpretation->structural_elucidation

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb NF-κB Pathway tlr4->nfkb Activates inflammation Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) nfkb->inflammation Induces cycloshizukaol_a This compound cycloshizukaol_a->nfkb Inhibits

References

Application Notes and Protocols: Cycloshizukaol A as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a natural product isolated from Chloranthus serratus, has demonstrated cytotoxic effects against various cancer cell lines. While its biological activity is established, its direct molecular targets remain largely unknown. Elucidating these targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe for target identification. The methodologies described herein leverage affinity-based proteomics to isolate and identify the cellular binding partners of this promising natural product.

Introduction

Target identification is a critical step in drug discovery and chemical biology, providing insights into the mechanism of action of bioactive small molecules. Natural products, like this compound, often possess complex structures and potent biological activities, making them valuable starting points for therapeutic development. By converting this compound into a chemical probe, researchers can "fish" for its binding partners within the cellular proteome. This approach typically involves the synthesis of a probe analogue that incorporates a reactive moiety for covalent crosslinking and/or an affinity tag (e.g., biotin) for enrichment, followed by mass spectrometry-based protein identification. These application notes provide a comprehensive guide for the design, synthesis, and application of a this compound-based chemical probe.

Data Presentation

Currently, there is limited publicly available quantitative data on the direct molecular targets of this compound. The primary reported data relates to its cytotoxic activity.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
HL-60Promyelocytic Leukemia4.9
A549Lung Carcinoma> 10
PANC-1Pancreatic Carcinoma> 10
SK-BR-3Breast Adenocarcinoma> 10
SMMC-7721Hepatocellular Carcinoma> 10

Data suggests weak to moderate cytotoxic activity, with the highest potency observed in HL-60 cells.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Chemical Probe

The synthesis of a chemical probe requires the introduction of a linker and an affinity tag (e.g., biotin) or a "clickable" handle (e.g., an alkyne or azide) onto the core structure of this compound without significantly diminishing its biological activity. The structure of this compound contains secondary hydroxyl groups and ester functionalities which can serve as potential points for chemical modification.

Materials:

  • This compound

  • Biotin-PEG-linker-NHS ester (or a suitable "clickable" linker with a terminal alkyne/azide and an NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF.

  • Coupling Reaction: Add the biotin-PEG-linker-NHS ester (or clickable linker) to the solution in a 1.2 molar excess. Add DIPEA (2 molar excess) to catalyze the reaction. The NHS ester will react with one of the hydroxyl groups on this compound to form a stable ester linkage.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a small amount of water.

  • Purification: Purify the resulting this compound-probe conjugate by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the synthesized probe using high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: Affinity Purification of Target Proteins

This protocol describes the use of a biotinylated this compound probe to enrich for its binding proteins from cell lysates.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-conjugated magnetic beads

  • HL-60 cells (or other relevant cell line)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Untagged this compound (for competition experiments)

Procedure:

  • Cell Lysis: Culture HL-60 cells to the desired density and harvest. Lyse the cells in ice-cold lysis buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome. Determine the protein concentration of the lysate.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe at 4°C for a predetermined time (e.g., 1-4 hours) to allow for binding to target proteins.

  • Competitive Control: As a negative control, pre-incubate a parallel lysate sample with an excess of untagged this compound before adding the biotinylated probe. This will help to distinguish specific binders from non-specific interactions.

  • Capture with Streptavidin Beads: Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining. Excise unique bands that are present in the probe-treated sample but absent or reduced in the competition control. Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Protocol 3: Target Validation by Western Blot

Materials:

  • Eluted protein samples from Protocol 2

  • Primary antibodies against candidate target proteins

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer: Separate the eluted protein samples by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a candidate target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A positive signal in the probe-treated lane that is diminished in the competition control lane validates the interaction.

Visualizations

G cluster_0 Probe Synthesis & Characterization cluster_1 Target Identification Workflow This compound This compound Linker Attachment Linker Attachment This compound->Linker Attachment Affinity Tag Conjugation Affinity Tag Conjugation Linker Attachment->Affinity Tag Conjugation Purification & QC Purification & QC Affinity Tag Conjugation->Purification & QC Chemical Probe Chemical Probe Purification & QC->Chemical Probe Probe Incubation Probe Incubation Chemical Probe->Probe Incubation Cell Culture & Lysis Cell Culture & Lysis Cell Culture & Lysis->Probe Incubation Affinity Capture Affinity Capture Probe Incubation->Affinity Capture Washing Washing Affinity Capture->Washing Elution Elution Washing->Elution Protein ID (MS) Protein ID (MS) Elution->Protein ID (MS) Target Validation Target Validation Protein ID (MS)->Target Validation

Caption: Workflow for Chemical Probe Synthesis and Target Identification.

G This compound This compound Target Protein(s) Target Protein(s) This compound->Target Protein(s) Signaling Pathway Modulation Signaling Pathway Modulation Target Protein(s)->Signaling Pathway Modulation Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway Modulation->Cell Cycle Arrest Apoptosis Apoptosis Signaling Pathway Modulation->Apoptosis Anti-inflammatory Response Anti-inflammatory Response Signaling Pathway Modulation->Anti-inflammatory Response Cytotoxicity Cytotoxicity Cell Cycle Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Hypothetical Signaling Pathway of this compound.

Discussion

The protocols outlined above provide a robust framework for the identification of the molecular targets of this compound. The success of this approach is contingent upon several factors:

  • Probe Design: The position of the linker and tag on the this compound scaffold is critical. It should be placed at a position that does not interfere with the compound's binding to its target proteins. Structure-activity relationship (SAR) studies can help guide this decision.

  • Probe Validation: It is essential to confirm that the synthesized probe retains the biological activity of the parent compound. This can be assessed by comparing the cytotoxic effects of the probe and the untagged this compound.

  • Specificity Controls: The use of competition experiments with an excess of the free, untagged natural product is crucial to differentiate between specific and non-specific protein interactions.

Once high-confidence target proteins are identified and validated, further studies will be necessary to elucidate the precise mechanism of action of this compound. This may involve investigating its effects on the enzymatic activity of target proteins, its influence on protein-protein interactions, and its impact on downstream signaling pathways. Given its cytotoxic profile, potential targets could be involved in cell cycle regulation, apoptosis, or cellular metabolism. Furthermore, as many natural products exhibit anti-inflammatory properties, it would be prudent to investigate targets within inflammatory signaling cascades, such as the NF-κB or MAPK pathways. The identification of the direct molecular targets of this compound will be a significant step towards realizing its therapeutic potential.

Application Notes and Protocols: Cytotoxicity Screening of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer isolated from the plant Chloranthus serratus. As a member of the lindenane sesquiterpenoid dimer family, it represents a class of compounds that have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Preliminary studies suggest that this compound may possess antineoplastic properties, making it a compound of interest for cancer research and drug development.

These application notes provide a comprehensive overview of the in vitro cytotoxicity screening of this compound against a panel of human cancer cell lines. Detailed protocols for key experimental assays are provided to enable researchers to independently evaluate the cytotoxic and apoptotic effects of this compound.

Data Presentation: Cytotoxicity of this compound and a Related Compound

The cytotoxic activity of this compound and a structurally related lindenane sesquiterpenoid dimer, chlorahololide D, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of treatment.

CompoundCell LineCancer TypeIC50 (µM)
This compound HL-60Promyelocytic Leukemia> 10[1]
PANC-1Pancreatic Cancer> 10[1]
SK-BR-3Breast Cancer> 10[1]
A549Lung Cancer> 10[1]
Chlorahololide D MCF-7Breast Cancer6.7[2]
HepG2Liver Cancer13.7[2]

Note: The data for this compound indicates low potency at the tested concentrations. The data for chlorahololide D, a related lindenane dimer, is included to provide a more comprehensive view of the potential cytotoxicity of this class of compounds.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, PC-3)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Annexin V-PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h mtt_assay MTT Assay incubation_48h->mtt_assay ldh_assay LDH Assay incubation_48h->ldh_assay annexin_v_assay Annexin V-PI Assay incubation_48h->annexin_v_assay data_analysis Determine IC50 & Apoptosis Rate mtt_assay->data_analysis ldh_assay->data_analysis annexin_v_assay->data_analysis

Caption: Experimental workflow for cytotoxicity screening.

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Response cluster_apoptosis Apoptosis Pathway cycloshizukaol_a This compound ros ↑ Reactive Oxygen Species (ROS) cycloshizukaol_a->ros g2_arrest G2/M Cell Cycle Arrest cycloshizukaol_a->g2_arrest bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 apoptosis Apoptosis g2_arrest->apoptosis caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Water Solubility of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Cycloshizukaol A. The information is presented in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

This compound is a sesquiterpene dimer isolated from the plant Chloranthus serratus. Like many other terpenoids, it is a lipophilic molecule, meaning it has a strong affinity for fats and oils and, consequently, very low solubility in water. This poor aqueous solubility can significantly hinder its use in biological assays and preclinical studies, leading to challenges in achieving desired concentrations for activity testing, poor absorption, and low bioavailability in vivo.

Q2: In which solvents is this compound soluble?

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

For biological experiments, it is common practice to dissolve this compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it with an aqueous buffer. However, the final concentration of the organic solvent should be carefully controlled to avoid solvent-induced artifacts in the experimental results.

Q3: What are the known biological activities of this compound?

This compound has been reported to exhibit anti-inflammatory properties. Specifically, it inhibits the adhesion of monocytic THP-1 cells to Human Umbilical Vein Endothelial Cells (HUVECs) by suppressing the expression of key cell adhesion molecules (CAMs) such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin, which are induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Troubleshooting Guide: Solubility Enhancement Strategies

This section provides an overview of common techniques to improve the water solubility of this compound, along with comparative data from similar poorly soluble compounds.

Solubility Enhancement Techniques: A Comparative Overview
TechniquePrincipleFold Increase in Solubility (Examples with other poorly soluble compounds)Key AdvantagesKey Considerations
Cyclodextrin (B1172386) Complexation Encapsulation of the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.5 - 100+ foldHigh biocompatibility, ease of preparation.Limited loading capacity, potential for competitive displacement.
Nanoemulsion Formulation Dispersion of an oil phase containing this compound into an aqueous phase, stabilized by surfactants, to form nanoscale droplets.10 - 1,000+ foldHigh loading capacity, improved stability and bioavailability.Requires careful selection of oil and surfactants, potential for long-term instability.
Liposomal Encapsulation Entrapment of this compound within the lipid bilayer of spherical vesicles called liposomes.20 - 10,000+ foldBiocompatible, can encapsulate both lipophilic and hydrophilic compounds, potential for targeted delivery.Complex preparation, potential for drug leakage.

Note: The fold increase in solubility is highly dependent on the specific compound, the chosen excipients, and the formulation process. The values presented are illustrative examples from studies on other poorly soluble drugs and terpenoids.

Experimental Protocols

The following are detailed, generalized protocols for the solubility enhancement techniques. Researchers should note that these are starting points and will require optimization for this compound.

Cyclodextrin Complexation Protocol (Kneading Method)

This protocol is a common and straightforward method for preparing cyclodextrin inclusion complexes.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Distilled water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen cyclodextrin (e.g., in a 1:2 molar ratio).

  • Transfer the powders to a clean mortar.

  • Add a small amount of distilled water dropwise to the powder mixture while continuously triturating with the pestle to form a thick, uniform paste.

  • Continue kneading for 60 minutes.

  • The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The dried complex can be pulverized into a fine powder for further use.

Nanoemulsion Formulation Protocol (High-Pressure Homogenization)

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Polysorbate 80, Tween 80)

  • Co-surfactant (e.g., Transcutol P, ethanol)

  • Aqueous phase (e.g., distilled water, phosphate-buffered saline)

  • High-pressure homogenizer

Procedure:

  • Dissolve this compound in the selected oil phase to prepare the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear, homogenous solution is formed.

  • Slowly add the aqueous phase to the oil-surfactant mixture under constant stirring. This will result in the formation of a coarse emulsion.

  • Subject the coarse emulsion to high-pressure homogenization at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles) to reduce the droplet size to the nanoscale.

  • The resulting nanoemulsion should be a translucent or milky-white liquid.

Liposomal Encapsulation Protocol (Thin-Film Hydration Method)

This is a widely used method for preparing multilamellar vesicles (MLVs).

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.

  • Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.

  • Hydrate the lipid film by adding the aqueous buffer to the flask and gently agitating. The temperature of the buffer should also be above the lipid transition temperature.

  • The resulting suspension contains multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

Visualizations

Signaling Pathway of TNF-α Induced Adhesion Molecule Expression

The following diagram illustrates the signaling cascade initiated by TNF-α, leading to the expression of ICAM-1, VCAM-1, and E-selectin on endothelial cells. This compound is proposed to inhibit this pathway, thereby reducing the expression of these adhesion molecules.

TNF_alpha_Signaling cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB_active Active NF-κB IKK_complex->NF_kappaB_active Releases NF_kappaB NF-κB (p50/p65) Nucleus Nucleus NF_kappaB_active->Nucleus Translocates to Gene_Expression Gene Transcription (ICAM-1, VCAM-1, E-selectin) Nucleus->Gene_Expression Promotes Cycloshizukaol_A This compound Cycloshizukaol_A->Inhibition

Caption: TNF-α signaling pathway leading to inflammation.

Experimental Workflow for Solubility Enhancement

The diagram below outlines a general workflow for selecting and optimizing a solubility enhancement strategy for this compound.

Solubility_Workflow Start Start: Poorly Soluble This compound Screening Screening of Enhancement Techniques Start->Screening Cyclodextrin Cyclodextrin Complexation Screening->Cyclodextrin Nanoemulsion Nanoemulsion Formulation Screening->Nanoemulsion Liposome Liposomal Encapsulation Screening->Liposome Optimization Formulation Optimization Cyclodextrin->Optimization Nanoemulsion->Optimization Liposome->Optimization Characterization Physicochemical Characterization (Size, Zeta, EE%) Optimization->Characterization Solubility_Assay Aqueous Solubility Determination Characterization->Solubility_Assay Stability Stability Studies Solubility_Assay->Stability Evaluation In Vitro/In Vivo Evaluation Stability->Evaluation

Caption: Workflow for enhancing this compound solubility.

This technical support center is intended to be a living document and will be updated as more specific information on this compound becomes available. We encourage researchers to use these guides as a starting point for their investigations and to perform thorough optimization and characterization of their formulations.

Cycloshizukaol A stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cycloshizukaol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in DMSO solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most in vitro cellular assays, DMSO is the recommended solvent for creating stock solutions.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

Q3: How long can I store this compound in DMSO at room temperature?

A3: It is strongly advised to minimize the time this compound in DMSO solution is kept at room temperature. For many compounds, decomposition can occur at room temperature in DMSO.[3] It is best practice to prepare working dilutions from your frozen stock solution immediately before use.

Q4: Should I be concerned about freeze-thaw cycles with my this compound DMSO stock?

A4: Yes, repeated freeze-thaw cycles can potentially degrade compounds stored in DMSO.[2] To avoid this, it is recommended to aliquot your stock solution into smaller, single-use volumes. This practice minimizes the number of times the main stock is subjected to temperature changes.

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in my assay.

If you are observing inconsistent results or a loss of potency, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound from powder. Aliquot the new stock into single-use vials and store at -20°C. Use a fresh aliquot for each experiment.
Improper Storage Ensure that stock solutions are stored at a consistent -20°C and are protected from light. Avoid storing solutions at 4°C or room temperature for extended periods.
Multiple Freeze-Thaw Cycles If you have been using a stock solution that has been frozen and thawed multiple times, discard it and prepare a new, properly aliquoted stock.
DMSO Quality Use high-purity, anhydrous DMSO to prepare your solutions. Water content in DMSO can affect compound stability.

Issue 2: Observing unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).

The appearance of unknown peaks may indicate the presence of degradation products or impurities.

Potential Cause Troubleshooting Step
Degradation in Solution Analyze a freshly prepared solution of this compound as a reference standard. Compare the chromatogram of the fresh sample to your experimental sample to identify potential degradation products.
Reaction with DMSO or Impurities While not specifically documented for this compound, some compounds can react with DMSO or its impurities over time. If you suspect this, consider using an alternative solvent if compatible with your experimental setup.
Contamination Ensure all labware and solvents are clean and free of contaminants that could interfere with your analysis.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Preparation:

    • Allow the vial of powdered this compound to equilibrate to room temperature for at least 1 hour before opening.[1]

    • Under sterile conditions, dissolve the compound in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM).[4]

    • Ensure complete dissolution by vortexing or gentle sonication.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, tightly sealed vials (e.g., cryovials). The volume of each aliquot should be sufficient for a single experiment to avoid reusing the same vial.

    • Store the aliquots at -20°C.[1]

Protocol 2: General Workflow for Using this compound in a Cell-Based Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis thaw Thaw a single-use aliquot of This compound stock dilute Prepare working dilutions in cell culture medium thaw->dilute treat Treat cells with working dilutions dilute->treat incubate Incubate for defined period treat->incubate assay Perform bioassay incubate->assay data Collect and analyze data assay->data

Caption: Workflow for using this compound in experiments.

Visualizing Potential Stability Issues

The following diagram illustrates the logical flow for troubleshooting stability-related problems with this compound in DMSO.

G start Inconsistent Experimental Results Observed check_storage Review Storage Conditions (-20°C, aliquoted, protected from light?) start->check_storage check_handling Review Handling Procedures (fresh dilutions, minimal time at RT?) check_storage->check_handling Yes improper_storage Correct Storage: Prepare fresh, aliquoted stock check_storage->improper_storage No improper_handling Correct Handling: Use fresh dilutions immediately check_handling->improper_handling No re_run Re-run Experiment check_handling->re_run Yes improper_storage->re_run improper_handling->re_run

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Cycloshizukaol A Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cycloshizukaol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the root of Chloranthus serratus.[1] As a complex natural product with potential biological activities, maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of potency, altered bioactivity, and the appearance of unknown compounds that may confound experimental outcomes.

Q2: What are the primary factors that can cause this compound to degrade?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of sesquiterpenoids and other complex natural products, the primary factors of concern are:

  • Hydrolysis: The ester linkages in this compound may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[2][3]

  • Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.[4]

  • Light (Photodegradation): Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[4][5]

Q3: How should I store my solid this compound sample?

For optimal stability of solid this compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation.
Light Amber vial or protected from lightPrevents photodegradation.
Container Tightly sealed, inert material (e.g., glass)Prevents exposure to moisture and air.

Q4: What is the best way to prepare and store this compound solutions?

When preparing solutions of this compound, it is critical to select an appropriate solvent and store the solution under conditions that minimize degradation.

  • Solvent Selection: Use high-purity, anhydrous solvents. For biological experiments, DMSO is a common choice. For analytical purposes, acetonitrile (B52724) or methanol (B129727) may be suitable. The solvent should be degassed to remove dissolved oxygen.

  • Solution Storage:

    • Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Use tightly sealed vials with an inert gas headspace (argon or nitrogen).

    • Protect solutions from light by using amber vials or wrapping them in aluminum foil.

Troubleshooting Guide

This guide is intended to help you troubleshoot potential issues related to this compound degradation in your experiments.

Observed Problem Potential Cause Recommended Action
Loss of biological activity over time. Degradation of this compound.1. Review your storage and handling procedures. 2. Perform a stability check of your stock solution using an analytical method like HPLC. 3. Prepare fresh solutions from solid material for critical experiments.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation products have formed.1. Compare the chromatogram of your sample to a freshly prepared standard. 2. Consider performing a forced degradation study to identify potential degradation products. 3. Optimize your sample preparation and storage to minimize degradation.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.1. Standardize your protocol for solution preparation and storage. 2. Quantify the concentration of your stock solutions periodically. 3. Always use freshly prepared dilutions for your experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 70°C) for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Control Sample: Keep an aliquot of the stock solution under normal storage conditions (protected from light at -20°C).

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B (e.g., 50% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry (MS).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by its ability to resolve this compound from the degradation products generated in the forced degradation study.

Visualizations

G Troubleshooting Workflow for this compound Degradation cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Outcome start Inconsistent Experimental Results or Loss of Activity check_peaks Unexpected Peaks in Analytical Run? start->check_peaks review_storage Review Storage Conditions (Temp, Light, Atmosphere) check_peaks->review_storage Yes review_handling Review Solution Handling (Solvent, Freeze-Thaw) check_peaks->review_handling No run_control Analyze Freshly Prepared Standard vs. Stored Sample review_storage->run_control review_handling->run_control optimize_storage Optimize Storage: -80°C, Inert Gas, Dark run_control->optimize_storage Degradation Confirmed optimize_handling Optimize Handling: Anhydrous Solvent, Aliquot, Minimize Freeze-Thaw run_control->optimize_handling Degradation Confirmed forced_degradation Perform Forced Degradation Study to Identify Products run_control->forced_degradation Characterize Degradants end Consistent and Reproducible Experimental Results optimize_storage->end optimize_handling->end G Key Factors in Preventing this compound Degradation cluster_storage Storage Conditions cluster_handling Handling Procedures center This compound Stability temp Low Temperature (-20°C to -80°C) center->temp light Protection from Light center->light atmosphere Inert Atmosphere (Argon/Nitrogen) center->atmosphere solvent High-Purity, Anhydrous Solvents center->solvent aliquoting Aliquoting to Avoid Freeze-Thaw Cycles center->aliquoting headspace Inert Gas Headspace in Vials center->headspace

References

Technical Support Center: Optimizing HPLC Separation of Shizukaol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to overcome common challenges in the HPLC separation of shizukaol isomers.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems encountered during the chromatographic separation of shizukaol and its isomers.

Q1: Why am I observing poor resolution or co-elution of shizukaol isomers?

A1: Poor resolution is the most common challenge due to the structural similarity of shizukaol isomers. Several factors in your HPLC method can be adjusted to improve the separation.

  • Mobile Phase Composition: The choice and ratio of organic solvent to water are critical. Methanol (B129727) is a commonly used organic modifier for separating these types of compounds. Systematically adjusting the methanol-water gradient or isocratic ratio can significantly impact resolution. For instance, decreasing the organic solvent concentration generally increases retention times and can improve the separation between closely eluting peaks.

  • Column Chemistry: The stationary phase plays a crucial role. A C18 column is a standard choice for reversed-phase chromatography of these compounds. However, if resolution is poor on a standard C18 column, consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different interactions with the aromatic moieties of the isomers.

  • Column Temperature: Temperature affects solvent viscosity and mass transfer kinetics. Increasing the column temperature can sometimes lead to sharper peaks and better resolution, although it may also decrease retention times. It is recommended to evaluate a temperature range (e.g., 25°C to 40°C) to find the optimal balance.

Q2: My peaks are showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing can obscure results and complicate quantification. The primary causes involve secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the shizukaol isomers, causing tailing. Adding a small amount of an acidic modifier, like formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress this interaction by protonating the silanol groups, leading to more symmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks. Try reducing the injection volume or the concentration of the sample to see if peak shape improves.

  • Column Degradation: An old or poorly maintained column can also be a source of peak tailing. If other troubleshooting steps fail, consider flushing the column according to the manufacturer's instructions or replacing it.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for an HPLC method for shizukaol isomer separation?

A1: A good starting point is a reversed-phase method. Based on published studies, a C18 column is often effective for this type of separation. A typical starting method would use a gradient elution with a mobile phase consisting of methanol and water, with 0.1% formic acid added to both solvents to improve peak shape.

Q2: What detection wavelength is most suitable for shizukaol isomers?

A2: Shizukaol and related compounds typically exhibit UV absorbance. A detection wavelength of 254 nm is commonly used and generally provides good sensitivity for these compounds. However, it is always best practice to run a UV-Vis spectrum of your standard to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocols & Data

Representative HPLC Method Protocol

This protocol outlines a standard method for the separation of shizukaol isomers.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Methanol with 0.1% Formic Acid

  • Gradient Elution: A common gradient might run from 60% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in methanol to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Table 1: Influence of Mobile Phase Composition on Resolution

The following table summarizes hypothetical data illustrating how changes in the mobile phase can affect the retention time (RT) and resolution (Rs) between two shizukaol isomers.

Method IDMobile Phase (Isocratic)Isomer A RT (min)Isomer B RT (min)Resolution (Rs)Peak Tailing Factor (Tf)
M170% Methanol / 30% Water12.513.11.21.5
M265% Methanol / 35% Water15.816.81.81.4
M365% Methanol / 35% Water + 0.1% Formic Acid16.117.21.91.1

Note: This data is illustrative. Higher Rs values (>1.5) indicate better separation. Tf values closer to 1 indicate more symmetrical peaks.

Process Diagrams

A structured approach is crucial for effective troubleshooting. The following workflow illustrates a logical sequence for diagnosing and resolving poor HPLC separation.

G Troubleshooting Workflow for Poor HPLC Resolution Problem Problem Identified: Poor Resolution / Co-elution Check_MobilePhase Step 1: Optimize Mobile Phase - Adjust Gradient Slope - Change Organic Modifier % Problem->Check_MobilePhase Check_Column Step 2: Evaluate Column - Check Age/Performance - Test Alternative Selectivity (e.g., Phenyl-Hexyl) Check_MobilePhase->Check_Column If no improvement Resolved Resolution Achieved Check_MobilePhase->Resolved Success Check_Additives Step 3: Address Peak Shape - Add 0.1% Formic Acid to suppress silanol interaction Check_Column->Check_Additives If no improvement Check_Column->Resolved Success Check_Temp Step 4: Adjust Temperature - Test range (e.g., 25-40°C) to improve efficiency Check_Additives->Check_Temp If tailing persists or resolution still low Check_Additives->Resolved Success Check_Temp->Resolved Success Consult Consult Senior Scientist or Manufacturer Check_Temp->Consult If unresolved

Caption: A step-by-step workflow for troubleshooting poor resolution in HPLC analysis.

The experimental process from sample handling to final data analysis follows a standardized sequence to ensure reproducibility and accuracy.

G General Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_hplc HPLC System Operation cluster_analysis Data Analysis SamplePrep 1. Sample Preparation (Dissolve & Filter) Equilibration 3. System Equilibration (Pump mobile phase until baseline is stable) SamplePrep->Equilibration MobilePhasePrep 2. Mobile Phase Preparation (Mix Solvents & Degas) MobilePhasePrep->Equilibration Injection 4. Sample Injection Equilibration->Injection Separation 5. Chromatographic Separation (Gradient Elution) Injection->Separation Detection 6. UV Detection (e.g., 254 nm) Separation->Detection Integration 7. Peak Integration (Determine RT and Area) Detection->Integration Quantification 8. Quantification & Reporting Integration->Quantification

Caption: Standard workflow for HPLC from sample preparation to data analysis.

Technical Support Center: Differentiating Lindenane Dimer Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lindenane dimer isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for differentiating these structurally complex isomers using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate lindenane dimer isomers by mass spectrometry?

A1: Lindenane dimer isomers possess the same molecular weight and elemental composition, resulting in identical precursor ion m/z values in a mass spectrometer. Their structural similarities can also lead to very similar fragmentation patterns, making differentiation difficult without careful optimization of analytical methods. Tandem mass spectrometry (MS/MS) is often required to induce specific fragmentations that can serve as fingerprints for each isomer.

Q2: What is the general approach to differentiating lindenane dimer isomers using mass spectrometry?

A2: A combination of liquid chromatography (LC) and tandem mass spectrometry (MS/MS) is the most effective approach. LC, particularly with a high-resolution column, aims to chromatographically separate the isomers based on their different polarities and interactions with the stationary phase. Subsequently, MS/MS analysis of the separated or co-eluting isomers can reveal unique fragmentation patterns that allow for their individual identification.

Q3: What type of mass spectrometry and fragmentation technique is most suitable?

A3: Electrospray ionization (ESI) is a commonly used soft ionization technique for lindenane dimers. For fragmentation, collision-induced dissociation (CID) is the most widely applied method. By carefully controlling the collision energy, it is possible to generate a reproducible fragmentation pattern that can be used to distinguish between isomers.

Troubleshooting Guide

Problem: My lindenane dimer isomers are co-eluting and I cannot distinguish them by their mass spectra.

Solution:

  • Optimize Liquid Chromatography:

    • Column Choice: Experiment with different stationary phases. A C18 column is a good starting point, but other phases like phenyl-hexyl or biphenyl (B1667301) may offer different selectivity for these complex structures.

    • Mobile Phase Gradient: A slow, shallow gradient of your mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of formic acid) can improve the separation of closely eluting isomers.

    • Flow Rate: Reducing the flow rate can sometimes enhance resolution.

    • Temperature: Adjusting the column temperature can also alter the selectivity of the separation.

  • Enhance Mass Spectrometric Differentiation:

    • Energy-Resolved Mass Spectrometry (ERMS): If your instrument allows, perform collision-induced dissociation (CID) at multiple collision energies. Isomers that produce similar fragment ions at one energy level may show significant differences in their fragmentation patterns at other energies.

    • Look for Diagnostic Fragment Ions: Even if the overall fragmentation patterns are similar, there may be low-abundance fragment ions that are unique to a specific isomer. High-resolution mass spectrometry can be crucial for detecting these subtle differences.

    • Analyze Relative Fragment Ion Intensities: Even when the same fragment ions are present for multiple isomers, their relative intensities can be a key differentiator. A statistically significant and reproducible difference in the ratio of two fragment ions can be used for identification.

Problem: I am not getting consistent fragmentation patterns for my standards.

Solution:

  • Instrument Calibration and Tuning: Ensure your mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations.

  • Collision Energy: The collision energy is a critical parameter. Use a consistent, optimized collision energy for all analyses. If you are developing a method, perform a collision energy ramping experiment to find the optimal energy that produces the most informative fragmentation.

  • Sample Purity: Verify the purity of your analytical standards. Impurities can co-elute and interfere with the fragmentation of your target isomers.

  • In-Source Fragmentation: Check for in-source fragmentation, which can complicate the interpretation of your MS/MS spectra. This can be minimized by optimizing the source parameters, such as the capillary voltage and source temperature.

Experimental Protocols

Below are generalized experimental protocols based on methods reported in the literature for the analysis of lindenane sesquiterpenoid dimers. Researchers should optimize these parameters for their specific instrumentation and isomeric compounds of interest.

Table 1: General LC-MS/MS Parameters for Lindenane Dimer Isomer Analysis

ParameterRecommended SettingNotes
Liquid Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)Other stationary phases may provide better selectivity.
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientStart with a low percentage of B, increase gradually.A shallow gradient is recommended for isomer separation.
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
Mass Spectrometry
Ionization ModeESI Positive[M+H]⁺ and [M+Na]⁺ adducts are commonly observed.
Capillary Voltage3 - 4 kVOptimize for maximum signal intensity.
Source Temperature100 - 150 °C
Desolvation Gas Flow600 - 800 L/hrInstrument dependent.
Desolvation Temperature350 - 450 °CInstrument dependent.
Tandem Mass Spectrometry (MS/MS)
Precursor Ion SelectionIsolate the [M+H]⁺ or [M+Na]⁺ ion.
Fragmentation MethodCollision-Induced Dissociation (CID)
Collision GasArgon or Nitrogen
Collision Energy10 - 40 eVOptimize for each isomer to obtain diagnostic fragments.

Data Presentation

Table 2: Hypothetical Comparative Fragmentation Data for Two Lindenane Dimer Isomers

Precursor Ion (m/z)Isomer A Fragment Ions (m/z)Relative Intensity (%)Isomer B Fragment Ions (m/z)Relative Intensity (%)Notes
601.27583.26100583.26100Loss of H₂O
459.2145459.2120Diagnostic Difference
399.1915399.1950Diagnostic Difference
327.155--Unique to Isomer A
--355.1710Unique to Isomer B

Visualizations

The following diagrams illustrate the general workflow and logic for differentiating lindenane dimer isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Lindenane Dimer Isomer Mixture extraction Extraction & Purification sample->extraction lc LC Separation extraction->lc ms MS Detection (Precursor Ion) lc->ms msms MS/MS Fragmentation (CID) ms->msms compare Compare Fragmentation Patterns msms->compare identify Isomer Identification compare->identify

Caption: Experimental workflow for lindenane dimer isomer differentiation.

differentiation_logic start Analyze MS/MS Spectra of Isomers q1 Are there unique fragment ions for each isomer? start->q1 q2 Are there significant and reproducible differences in the relative intensities of common fragment ions? q1->q2 No result1 Differentiate based on unique fragments. q1->result1 Yes result2 Differentiate based on fragment ion ratios. q2->result2 Yes result3 Further optimization of LC or MS/MS parameters is needed. q2->result3 No yes1 Yes no1 No yes2 Yes no2 No

Caption: Logical flowchart for differentiating isomers based on MS/MS data.

Technical Support Center: Overcoming Low Bioavailability of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Cycloshizukaol A, a dimeric sesquiterpenoid with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus.[1] Like many other terpenoids, it is a lipophilic molecule with poor aqueous solubility. This low solubility is a primary factor limiting its dissolution in the gastrointestinal tract, leading to poor absorption and low oral bioavailability.[2] Consequently, achieving therapeutic concentrations in vivo can be challenging.

Q2: What are the main factors contributing to the low bioavailability of terpenoids like this compound?

A2: The low bioavailability of terpenoids is generally attributed to several factors:

  • Poor Aqueous Solubility: Many terpenoids are "brick-dust" molecules, characterized by a stable crystalline structure that requires significant energy to dissolve in water.[3]

  • High Lipophilicity: While seemingly advantageous for crossing cell membranes, very high lipophilicity can lead to entrapment in lipid bilayers and poor partitioning into the aqueous environment of the gut for absorption.

  • First-Pass Metabolism: Terpenoids can be extensively metabolized by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.[4]

  • P-glycoprotein (P-gp) Efflux: Some terpenoids are substrates for efflux transporters like P-gp, which actively pump the compound out of intestinal cells back into the gut lumen.[4]

Q3: Are there any preliminary in vivo data available for compounds from Chloranthus serratus?

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preclinical development of this compound and other poorly soluble terpenoids.

Problem Potential Cause Troubleshooting Steps & Solutions
Low aqueous solubility of this compound for in vitro assays. Inherent hydrophobicity of the sesquiterpenoid dimer structure.1. Co-solvents: For initial in vitro screening, use of co-solvents like DMSO or ethanol (B145695) can be employed. However, be mindful of their potential off-target effects on cells. 2. Formulation Approaches: For cell-based assays requiring physiological relevance, consider preparing a cyclodextrin (B1172386) inclusion complex or a solid dispersion to enhance aqueous solubility.
Poor and variable absorption in animal studies after oral administration. Low dissolution rate in the gastrointestinal tract; potential for efflux by transporters like P-gp.1. Particle Size Reduction: While not a standalone solution, reducing the particle size of the raw compound can increase the surface area for dissolution. 2. Formulation Strategies: Implement advanced formulation strategies such as solid dispersions, cyclodextrin complexes, or lipid-based nanoparticles to significantly improve dissolution and absorption.
High inter-individual variability in pharmacokinetic profiles. Differences in gastrointestinal physiology (e.g., pH, transit time) and metabolic enzyme expression among animals.1. Robust Formulation: A well-designed formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion, can help to normalize absorption by creating a more consistent microenvironment for dissolution. 2. Larger Animal Groups: Increase the number of animals per group to obtain more statistically significant pharmacokinetic data.
Suspected rapid metabolism and clearance. Extensive first-pass metabolism by hepatic and intestinal enzymes.1. In Vitro Metabolism Studies: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes. 2. Co-administration with Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant cytochrome P450 enzymes can help to elucidate the metabolic pathways and improve exposure. 3. Formulation to Bypass First-Pass Metabolism: Consider alternative routes of administration (e.g., parenteral, transdermal) or formulations that promote lymphatic uptake (e.g., lipid-based formulations).

Bioavailability Enhancement Strategies: Data & Protocols

Here we present three common strategies to enhance the oral bioavailability of poorly soluble compounds like this compound. While specific data for this compound is not available, we provide representative data from studies on other poorly soluble natural products to illustrate the potential improvements.

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier at the molecular level. This can be achieved by methods such as melting (fusion), solvent evaporation, and hot-melt extrusion. The goal is to create an amorphous solid solution or dispersion, which has a higher dissolution rate compared to the crystalline drug.

Quantitative Data Example: 6-Shogaol (B1671286) Micelles (a type of solid dispersion)

Pharmacokinetic Parameter Free 6-Shogaol 6-Shogaol Micelles Fold Increase
Cmax (ng/mL)185.3 ± 45.7421.6 ± 98.22.3
AUC (0-t) (ng·h/mL)543.2 ± 121.51738.9 ± 354.63.2
Tmax (h)0.51.0N/A
t1/2 (h)1.2 ± 0.32.5 ± 0.62.1
Data adapted from a study on 6-shogaol loaded micelles.[5][6]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC)) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film or mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques such as UV-Vis spectroscopy, USP dissolution apparatus II, and X-ray diffraction (XRD) or differential scanning calorimetry (DSC), respectively.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and dissolution rates.

Quantitative Data Example: Altretamine-Cyclodextrin Complexed SLNs

Pharmacokinetic Parameter Pure Altretamine (B313) Suspension Altretamine-Epi-β-CD SLNs Fold Increase
Cmax (µg/mL)0.380.942.47
AUC (0-t) (min·µg·h/mL)541502.78
Tmax (min)6030N/A
Data adapted from a study on altretamine complexed with epichlorohydrin-β-cyclodextrin formulated into solid lipid nanoparticles.[7]

Experimental Protocol: Kneading Method for Cyclodextrin Inclusion Complex

  • Mixing: Mix this compound and a cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in a 1:1 or 1:2 molar ratio in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture to form a thick paste.

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the kneaded mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Characterization: Confirm the formation of the inclusion complex and evaluate its properties using techniques such as Fourier-transform infrared spectroscopy (FTIR), XRD, DSC, and dissolution studies.

Nanoparticle-Based Formulations

Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its bioavailability by several mechanisms: increasing the surface area for dissolution, protecting the drug from degradation in the GI tract, and potentially facilitating absorption.

Quantitative Data Example: Paclitaxel PLGA Nanoparticles (Pulmonary Delivery)

Pharmacokinetic Parameter (in Lung Tissue) PTX Solution 100 nm PTX-PLGA NPs Fold Increase
AUC (0-t) (µg·h/g)~20~1758.6
Data adapted from a study on paclitaxel-loaded PLGA nanoparticles after intratracheal instillation in mice, demonstrating the potential for enhanced local bioavailability with nanoformulations.[8]

Experimental Protocol: Emulsification-Solvent Evaporation for Polymeric Nanoparticles

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid), PLGA) in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., poloxamer 188, polyvinyl alcohol) to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and then lyophilize with a cryoprotectant (e.g., mannitol, trehalose) to obtain a dry powder.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, encapsulation efficiency, and in vitro release profile.

Visualizations

Signaling Pathway

Sesquiterpenoids have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates a simplified representation of the canonical NF-κB activation pathway, which is a potential target for this compound.

Canonical NF-κB Signaling Pathway
Experimental Workflows

The following diagrams illustrate the general workflows for two of the bioavailability enhancement strategies discussed.

Solid Dispersion Preparation (Solvent Evaporation)

Solid_Dispersion_Workflow Start Start Dissolve Dissolve Drug & Carrier in Common Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Mill Pulverize & Sieve Dry->Mill Characterize Characterize (Dissolution, XRD, DSC) Mill->Characterize End End Characterize->End

Workflow for Solid Dispersion Preparation

Cyclodextrin Inclusion Complexation (Kneading Method)

Cyclodextrin_Workflow Start Start Mix Mix Drug & Cyclodextrin (e.g., 1:1 molar ratio) Start->Mix Knead Knead with Hydro-alcoholic Solution to form a Paste Mix->Knead Dry Dry in Oven Knead->Dry Sieve Pulverize & Sieve Dry->Sieve Characterize Characterize (FTIR, Dissolution, DSC) Sieve->Characterize End End Characterize->End

Workflow for Cyclodextrin Complexation

References

Navigating the Complexities of Cycloshizukaol A: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with the intricate natural product Cycloshizukaol A now have a dedicated resource for interpreting its complex NMR spectra. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate accurate and efficient structural analysis.

This compound, a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus species, presents a unique set of challenges in spectral interpretation due to its complex, C2-symmetric structure. This guide is designed to address the common issues encountered during its NMR analysis.

Troubleshooting Common Spectral Issues

Interpreting the NMR spectra of this compound requires a systematic approach. Below are common problems and their solutions.

Issue 1: Peak Broadening in ¹H NMR Spectra

Broad or poorly resolved peaks in the proton NMR spectrum are a frequent challenge.

  • Possible Cause: Molecular aggregation at high concentrations.

  • Solution: Prepare a more dilute sample. This compound, being a relatively large molecule, has a tendency to aggregate, which can be mitigated by lowering the concentration.

  • Possible Cause: Presence of paramagnetic impurities.

  • Solution: Purify the sample further using techniques like preparative HPLC. Paramagnetic metals can cause significant line broadening.

  • Possible Cause: Suboptimal spectrometer shimming.

  • Solution: Carefully shim the spectrometer before data acquisition to ensure a homogeneous magnetic field.

Issue 2: Overlapping Signals in the Upfield Region

The aliphatic region of the ¹H NMR spectrum of this compound can be crowded, making individual assignments difficult.

  • Possible Cause: Multiple protons in similar chemical environments.

  • Solution: Utilize 2D NMR experiments, particularly COSY and TOCSY, to establish proton-proton coupling networks. This will help to trace the connectivity within individual spin systems, even with significant overlap.

Issue 3: Ambiguous Carbon Signals in the ¹³C NMR Spectrum

Due to the molecule's symmetry, fewer carbon signals than expected may be observed, and some may be weak.

  • Possible Cause: C2 symmetry of the molecule leads to chemically equivalent carbons.

  • Solution: Recognize that each signal in the ¹³C NMR spectrum represents two equivalent carbon atoms. This is a key feature of this compound's structure.

  • Possible Cause: Quaternary carbons exhibiting weak signals.

  • Solution: Increase the number of scans and use a longer relaxation delay to enhance the signal-to-noise ratio for quaternary carbon signals. DEPT experiments (DEPT-90, DEPT-135) can also be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of quaternary carbons.

Frequently Asked Questions (FAQs)

Q1: How does the C2 symmetry of this compound affect its NMR spectra?

A1: The C2 symmetry is a defining feature of this compound and has a profound impact on its NMR spectra. In the ¹H and ¹³C NMR spectra, you will observe half the number of signals that would be expected for an asymmetric molecule of its size. Each signal represents a pair of chemically and magnetically equivalent nuclei. This symmetry must be taken into account when assigning signals and elucidating the structure.

Q2: Which 2D NMR experiments are essential for the complete structural elucidation of this compound?

A2: A combination of 2D NMR experiments is crucial for unambiguous assignment.

  • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings and map out the spin systems.

  • HMQC/HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting the different spin systems and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Q3: What are the characteristic chemical shifts I should look for to confirm the presence of the lindenane skeleton?

A3: Key diagnostic signals for the lindenane core in this compound include the olefinic protons and carbons, the methyl groups, and the ester carbonyls. Refer to the data tables below for specific chemical shift ranges. The presence of signals corresponding to these key functional groups is a strong indicator of the correct scaffold.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.95s
3a2.20m
3b1.85m
52.55d10.0
62.70dd10.0, 5.0
74.85d5.0
9a2.15m
9b1.75m
112.80q7.0
131.20d7.0
141.10s
150.95s
OMe3.70s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1135.5
2130.0
335.0
4140.0
550.0
645.0
780.0
8150.0
940.0
1060.0
1130.0
12175.0
1320.0
1425.0
1515.0
OMe52.0

Experimental Protocols

1. Sample Preparation

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

  • Ensure the sample height in the tube is sufficient to be within the spectrometer's detection coil.

2. 1D NMR Data Acquisition (¹H and ¹³C)

  • Spectrometer: 500 MHz NMR spectrometer or higher for optimal resolution.

  • ¹H NMR:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2-5 seconds.

3. 2D NMR Data Acquisition (COSY, HMQC/HSQC, HMBC, NOESY)

  • Use standard pulse programs available on the spectrometer software.

  • COSY: Acquire a gradient-selected COSY experiment to minimize artifacts.

  • HMQC/HSQC: Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

  • HMBC: Set the long-range coupling constant to 8 Hz to observe 2- and 3-bond correlations.

  • NOESY: Use a mixing time of 500-800 ms (B15284909) to observe key through-space correlations for stereochemical analysis.

Visualizing Structural Elucidation Logic

The following diagrams illustrate the workflow for troubleshooting common NMR issues and the logical relationships in 2D NMR-based structure elucidation.

troubleshooting_workflow start Complex NMR Spectrum of this compound issue1 Peak Broadening start->issue1 issue2 Signal Overlap start->issue2 issue3 Ambiguous Carbon Signals start->issue3 sol1a Dilute Sample issue1->sol1a sol1b Repurify Sample issue1->sol1b sol1c Re-shim Spectrometer issue1->sol1c sol2a Run 2D COSY/TOCSY issue2->sol2a sol3a Recognize C2 Symmetry issue3->sol3a sol3b Increase Scans & Relaxation Delay issue3->sol3b sol3c Run DEPT Experiments issue3->sol3c end Clear Spectrum for Interpretation sol1a->end sol1b->end sol1c->end sol2a->end sol3a->end sol3b->end sol3c->end

Caption: Troubleshooting workflow for common NMR spectral issues.

structure_elucidation_pathway H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HMQC HMQC/HSQC (Direct C-H Bonds) H1_NMR->HMQC NOESY NOESY (Spatial Proximity) H1_NMR->NOESY C13_NMR 13C NMR & DEPT (Carbon Types) C13_NMR->HMQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Define Spin Systems HMQC->HMBC Anchor Protons to Carbons Structure Final Structure of This compound HMBC->Structure Assemble Carbon Skeleton NOESY->Structure Determine Stereochemistry

Caption: Logical pathway for 2D NMR-based structure elucidation.

Technical Support Center: Managing Batch-to-Batch Variability of Extracted Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the batch-to-batch variability of extracted Cycloshizukaol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a symmetrical cyclic lindenane-type sesquiterpene dimer. Its primary natural source is the root of Chloranthus serratus.

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in natural product extracts like this compound can be attributed to several factors:

  • Raw Material Variation: Differences in the genetic makeup of the plant, geographical location, climate, soil conditions, and harvest time can significantly alter the concentration of this compound in the raw plant material.

  • Post-Harvest Processing: The methods used for drying, storing, and transporting the Chloranthus serratus roots can impact the stability and concentration of the target compound.

  • Extraction Protocol Inconsistency: Minor deviations in the extraction procedure, such as solvent-to-solid ratio, extraction time, temperature, and agitation speed, can lead to significant variations in yield and purity.

  • Solvent Quality: The purity and grade of the solvents used in the extraction and purification process can introduce impurities and affect the final product.

Q3: How can I minimize variability originating from the raw plant material?

To minimize variability from the raw material, it is recommended to:

  • Source plant material from the same geographical location and supplier.

  • Ensure the plants are harvested at the same stage of growth.

  • Implement standardized post-harvest processing and storage conditions.

  • Perform initial quality control on the raw material to assess the approximate content of this compound before proceeding with large-scale extraction.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Extraction 1. Increase Extraction Time: Extend the duration of maceration or sonication to allow for better solvent penetration. 2. Optimize Particle Size: Ensure the plant material is ground to a fine, consistent powder to maximize surface area contact with the solvent. 3. Solvent Selection: Experiment with different solvent systems. While ethanol/water mixtures are common, solvents like methanol (B129727) or ethyl acetate (B1210297) may offer better yields.
Degradation of this compound 1. Control Temperature: Avoid high temperatures during extraction and solvent evaporation, as sesquiterpenes can be heat-labile. Use a rotary evaporator under reduced pressure. 2. Protect from Light: Store the extract and purified compound in amber vials to prevent photodegradation.
Losses During Purification 1. Column Chromatography Optimization: Ensure the silica (B1680970) gel is properly packed and activated. Optimize the solvent gradient for column chromatography to achieve better separation and reduce loss of the target compound in mixed fractions. 2. HPLC Column Selection: Use a C18 or C8 reversed-phase column for purification and ensure it is not overloaded.
Issue 2: Inconsistent Purity Between Batches
Potential Cause Troubleshooting Step
Co-elution of Impurities 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition and gradient in HPLC to improve the resolution between this compound and closely eluting impurities. 2. Employ Different Purification Techniques: Consider using a multi-step purification process, such as a combination of normal-phase and reversed-phase chromatography.
Solvent Contamination 1. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for extraction and chromatography. 2. Filter Solvents: Filter all solvents before use to remove particulate matter that could interfere with the analysis.
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure that all steps of the sample preparation for analysis (e.g., dilution, filtration) are performed consistently across all batches. 2. Use an Internal Standard: Incorporate an internal standard during quantification to account for variations in sample injection volume and detector response.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is a general guideline based on methods for extracting lindenane sesquiterpene dimers from Chloranthus species.

  • Preparation of Plant Material:

    • Air-dry the roots of Chloranthus serratus at room temperature.

    • Grind the dried roots into a fine powder.

  • Extraction:

    • Macerate the powdered roots with a 95:5 ethanol/water mixture (1:10 w/v) at room temperature for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Fractionation:

    • Suspend the concentrated extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is typically enriched with sesquiterpene dimers. Concentrate the ethyl acetate fraction in vacuo.

  • Purification:

    • Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions containing this compound and further purify by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile (B52724)/water mobile phase.

Protocol 2: Quantification of this compound by HPLC-UV
  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but a common starting point for similar compounds is around 210-230 nm).

    • Column Temperature: 25°C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of purified this compound of known concentration in methanol or acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the dried extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.99.

    • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a quality control sample. The relative standard deviation (RSD) should be < 2%.

    • Accuracy: Determine the accuracy by a recovery study, spiking a blank matrix with a known amount of this compound.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.9995
Limit of Detection (LOD) Signal-to-Noise Ratio > 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 100.5 µg/mL
Intra-day Precision (%RSD) < 2%1.2%
Inter-day Precision (%RSD) < 2%1.8%
Accuracy (Recovery %) 80-120%98.5%

Mandatory Visualization

Wnt Signaling Pathway and Potential Interaction with this compound

A related compound, Shizukaol D, has been shown to attenuate the Wnt signaling pathway. It is hypothesized that this compound may have a similar mechanism of action. The following diagram illustrates the canonical Wnt signaling pathway.

Wnt_Signaling_Pathway cluster_on Wnt Pathway: ON cluster_off Wnt Pathway: OFF Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits APC APC Axin Axin Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds Proteasome Proteasome Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Cycloshizukaol_A This compound (Hypothesized) Cycloshizukaol_A->Beta_Catenin Inhibits accumulation? GSK3b_off GSK-3β Beta_Catenin_off β-catenin GSK3b_off->Beta_Catenin_off Phosphorylates APC_off APC APC_off->Beta_Catenin_off Phosphorylates Axin_off Axin Axin_off->Beta_Catenin_off Phosphorylates Proteasome_off Proteasome Beta_Catenin_off->Proteasome_off Degradation

Canonical Wnt signaling pathway and hypothesized action of this compound.

Experimental Workflow for Managing Batch-to-Batch Variability

The following diagram outlines a logical workflow for identifying and mitigating sources of variability in this compound extraction.

Workflow Start Start: Batch-to-Batch Variability Observed QC_Raw Raw Material QC: - Source Verification - HPLC Fingerprinting Start->QC_Raw Consistent_Raw Raw Material Consistent? QC_Raw->Consistent_Raw Source_New Source New Standardized Raw Material Consistent_Raw->Source_New No Review_Protocol Review Extraction Protocol: - Solvent-to-Solid Ratio - Time and Temperature Consistent_Raw->Review_Protocol Yes Source_New->QC_Raw Consistent_Protocol Protocol Consistent? Review_Protocol->Consistent_Protocol Standardize_Protocol Standardize and Document All Protocol Steps Consistent_Protocol->Standardize_Protocol No Review_Analysis Review Analytical Method: - HPLC/GC-MS Parameters - Method Validation Consistent_Protocol->Review_Analysis Yes Standardize_Protocol->Review_Protocol Consistent_Analysis Analysis Validated? Review_Analysis->Consistent_Analysis Validate_Method Re-validate Analytical Method Consistent_Analysis->Validate_Method No End End: Consistent Batches of this compound Consistent_Analysis->End Yes Validate_Method->Review_Analysis

Cycloshizukaol A Interference in High-Throughput Screening: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cycloshizukaol A, a sesquiterpenoid dimer from Chloranthus serratus, is not widely documented as a Pan-Assay Interference Compound (PAINS) or frequent hitter in scientific literature.[1] However, complex natural products, particularly terpenoids, carry an elevated risk of producing false-positive signals in high-throughput screening (HTS) through various non-specific mechanisms. This guide is designed to provide researchers with a proactive framework for identifying and troubleshooting potential assay interference when working with this compound or similar complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a symmetrical, cyclic lindenane sesquiterpenoid dimer with the molecular formula C₃₂H₃₆O₈.[1] It is isolated from the root of Chloranthus serratus and belongs to a class of complex natural products.[2][3][4]

Q2: Why might this compound interfere with my HTS assay?

A2: While specific data for this compound is limited, its characteristics as a complex, relatively large natural product (MW: 548.6 g/mol ) suggest potential for assay interference through several common mechanisms:[1]

  • Aggregation: At certain concentrations, molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results.[5]

  • Fluorescence Interference: The compound may possess intrinsic fluorescent properties that can interfere with fluorescence-based assay readouts.

  • Non-specific Reactivity: Complex scaffolds can sometimes react non-specifically with assay components, such as proteins or reagents.

  • Reporter Enzyme Inhibition: Many compounds are known to directly inhibit reporter enzymes like Firefly luciferase, a common component in HTS assays.[6][7]

Q3: What are the initial signs that this compound might be causing assay interference?

A3: Key indicators of potential interference include:

  • Steep or unusual dose-response curves: An unusually steep Hill slope can be a hallmark of non-specific behavior like aggregation.

  • High hit rate: If this compound or related compounds appear as hits in multiple, unrelated screening campaigns.[8]

  • Irreproducibility: Results that are difficult to reproduce consistently.

  • Discrepancy between primary and secondary/orthogonal assays: Activity observed in the primary HTS assay that disappears when tested in a different assay format that measures the same biological endpoint.[5]

Troubleshooting Guides

Issue 1: The dose-response curve for this compound is steep and shows a narrow dynamic range.

This is a common indicator of compound aggregation. Aggregates can non-specifically inhibit enzymes, leading to a sharp drop in activity once a critical concentration is reached.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Steep Dose-Response Curve A Observe Steep Dose-Response Curve B Hypothesis: Compound Aggregation A->B C Run Aggregation Counter-Screen (e.g., with 0.01% Triton X-100) B->C D Analyze Results C->D E IC50 shifts >10-fold in presence of detergent? D->E Compare IC50 F Result is likely an aggregation artifact. E->F Yes G Aggregation is unlikely. Consider other interference mechanisms. E->G No

Caption: Workflow for diagnosing aggregation-based interference.

Quantitative Data Interpretation:

A significant rightward shift in the IC₅₀ value in the presence of a non-ionic detergent is strong evidence for aggregation.

Assay ConditionHypothetical IC₅₀ of this compoundInterpretation
Standard Assay Buffer5 µMApparent Activity
Assay Buffer + 0.01% Triton X-100> 50 µMHigh likelihood of aggregation-based activity
Assay Buffer + 0.1% BSA> 50 µMHigh likelihood of aggregation-based activity
Issue 2: this compound is a hit in my luciferase-based reporter assay, but not in an orthogonal assay (e.g., qPCR for the target gene).

This discrepancy strongly suggests that this compound may be directly inhibiting the luciferase enzyme rather than modulating the intended biological target.

Logical Relationship for Orthogonal Assay Confirmation:

G cluster_1 Orthogonal Assay Strategy A Primary Screen Hit: This compound inhibits Luciferase Reporter Signal B Potential Mechanisms A->B C A) True Target Modulation (Decreased Gene Expression) B->C D B) Assay Interference (Direct Luciferase Inhibition) B->D E Orthogonal Assay: Measure Target mRNA via qPCR C->E F Counter-Screen: Test against purified Luciferase enzyme D->F G Result: No change in mRNA levels E->G H Result: Direct inhibition of Luciferase F->H I Conclusion: Primary hit is a False Positive due to Luciferase Inhibition G->I H->I

Caption: Logic for using orthogonal assays to identify false positives.

Quantitative Data Interpretation:

Directly testing the compound against purified luciferase can confirm interference.

Assay TypeTargetHypothetical IC₅₀ of this compoundInterpretation
Primary Cell-Based AssayTarget-driven Luciferase2 µMApparent Hit
Orthogonal AssayTarget mRNA (qPCR)No effectContradicts primary result
Luciferase Counter-ScreenPurified Firefly Luciferase2.5 µMConfirms direct enzyme inhibition

Key Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of compound aggregates.

Methodology:

  • Compound Preparation: Prepare a dose-response curve of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in your standard assay buffer.

  • Parallel Preparation: Prepare an identical dose-response plate, but use assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Assay Performance: Run your primary biochemical or cell-based assay in parallel using both sets of compound plates (with and without detergent).

  • Data Analysis: Calculate the IC₅₀ values from both conditions. A rightward shift of the IC₅₀ value by a factor of >10 in the presence of Triton X-100 strongly suggests the original activity was caused by aggregation.

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits the Firefly luciferase reporter enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified Firefly luciferase enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.8, with Mg²⁺, and DTT).

    • Prepare a substrate solution containing ATP and D-luciferin at concentrations near their Kₘ values.

    • Prepare a dose-response curve of this compound.

  • Assay Procedure:

    • In a 384-well white plate, add the this compound dilutions.

    • Add the purified luciferase enzyme solution to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the ATP/luciferin substrate solution.

    • Immediately measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ of this compound against Firefly luciferase. If this value is similar to the IC₅₀ observed in your primary cell-based reporter assay, the compound is likely a luciferase inhibitor and a false positive.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Cycloshizukaol A and Shizukaol B

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the distinct biological activities of two related sesquiterpenoid dimers, Cycloshizukaol A and Shizukaol B. This report synthesizes available experimental data to compare their anti-inflammatory properties and mechanisms of action.

Introduction

This compound and Shizukaol B are naturally occurring lindenane-type dimeric sesquiterpenoids isolated from plants of the Chloranthus genus. This compound is a symmetrical cyclic dimer found in Chloranthus serratus, while Shizukaol B is sourced from Chloranthus henryi. Both compounds have attracted interest for their potent biological activities, particularly their anti-inflammatory effects. This guide provides a comparative overview of their bioactivities, supported by quantitative data, detailed experimental protocols, and visualizations of their respective signaling pathways.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the anti-inflammatory and cytotoxic activities of this compound and Shizukaol B.

Biological ActivityThis compoundShizukaol BCell Line
Inhibition of Nitric Oxide (NO) Production IC₅₀: 13.79 ± 1.11 µMData not availableRAW 264.7
Inhibition of PMA-induced Homotypic Aggregation MIC: 0.9 µMMIC: 34.1 nMHL-60

Anti-inflammatory Mechanisms and Signaling Pathways

This compound and Shizukaol B exert their anti-inflammatory effects through distinct signaling pathways.

This compound: Targeting the HMGB1/Nrf2/HO-1 Pathway

This compound has been shown to inhibit inflammation by targeting High Mobility Group Box 1 (HMGB1), a key mediator in inflammation. Its mechanism involves the regulation of the Nrf2/HO-1 signaling pathway. By inhibiting HMGB1, this compound leads to the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1). This cascade ultimately results in the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the inhibition of nuclear factor kappa B (NF-κB) phosphorylation and nuclear translocation.[1]

Cycloshizukaol_A_Pathway LPS LPS HMGB1 HMGB1 LPS->HMGB1 Activates NFkB NF-κB HMGB1->NFkB Activates Cycloshizukaol_A This compound Cycloshizukaol_A->HMGB1 Inhibits Nrf2 Nrf2 Cycloshizukaol_A->Nrf2 Upregulates HO1 HO-1 Nrf2->HO1 Induces Inflammation Inflammation HO1->Inflammation Inhibits iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 Induces NFkB->Inflammation iNOS_COX2->Inflammation

Figure 1. Signaling pathway of this compound.
Shizukaol B: Modulation of the JNK-AP-1 Signaling Pathway

Shizukaol B demonstrates its anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV2 microglial cells by modulating the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway. It suppresses the expression of iNOS and COX-2, and the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This is achieved through the inhibition of JNK phosphorylation and the subsequent reduction of AP-1 activation.

Shizukaol_B_Pathway LPS LPS JNK JNK LPS->JNK Activates AP1 AP-1 JNK->AP1 Activates Shizukaol_B Shizukaol B Shizukaol_B->JNK Inhibits phosphorylation Pro_inflammatory_genes iNOS, COX-2, TNF-α, IL-1β (Pro-inflammatory genes) AP1->Pro_inflammatory_genes Induces expression Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Figure 2. Signaling pathway of Shizukaol B.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For detailed procedures, please refer to the original research articles.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

NO_Inhibition_Workflow cluster_0 Cell Culture and Treatment cluster_1 Nitrite (B80452) Quantification (Griess Assay) A Seed RAW 264.7 cells in 96-well plates B Pre-treat cells with this compound for a specified time A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell supernatant F Mix supernatant with Griess reagent E->F G Incubate at room temperature F->G H Measure absorbance at ~540 nm G->H I Calculate nitrite concentration using a standard curve H->I

Figure 3. Workflow for NO Inhibition Assay.

Methodology: RAW 264.7 murine macrophage cells are seeded in 96-well plates. After adherence, the cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce NO production. Following a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent. The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Western Blot Analysis of Signaling Proteins

Methodology: Cells (e.g., RAW 264.7 for this compound or BV2 for Shizukaol B) are treated with the respective compounds and/or LPS for specified time points. Total protein is extracted from the cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-JNK, JNK, p-NF-κB, NF-κB, Nrf2, HO-1, HMGB1, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and Shizukaol B exhibit potent anti-inflammatory properties, but they achieve these effects through distinct molecular mechanisms. Shizukaol B demonstrates significantly higher potency in inhibiting cell aggregation, with a MIC in the nanomolar range compared to the micromolar range for this compound. Mechanistically, this compound modulates the HMGB1/Nrf2/HO-1 pathway, while Shizukaol B targets the JNK-AP-1 signaling cascade. This divergence in their mechanisms of action suggests that these two compounds may have different therapeutic applications in the treatment of inflammatory diseases. Further research, including in vivo studies and broader bioactivity profiling, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in selecting the appropriate compound for their specific research focus within the field of inflammation and drug discovery.

References

A Comparative Analysis of the In Vitro Anti-inflammatory Efficacy of a Cycloshizukaol A-Containing Plant Extract Versus Synthetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory properties of a natural plant extract containing Cycloshizukaol A against the widely used synthetic drugs, Dexamethasone (B1670325) and Ibuprofen. The data presented is based on studies conducted in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW264.7), a standard model for in vitro assessment of anti-inflammatory activity.

Comparative Efficacy: A Quantitative Overview

The in vitro anti-inflammatory effects of the Chloranthus serratus root extract, Dexamethasone, and Ibuprofen were evaluated by their ability to inhibit the production of key inflammatory mediators. The following table summarizes the available 50% inhibitory concentration (IC50) values.

Compound/ExtractNitric Oxide (NO)Prostaglandin E2 (PGE2)TNF-αIL-6IL-1β
Water Extract of Chloranthus serratus Roots (WECR) 11.6 µg/mLInhibition observedInhibition observedInhibition observedData not available
Dexamethasone 34.60 µg/mL[8]Inhibition observed[9]Inhibition observed[10][11][12]Inhibition observed[13][14]Inhibition observed[15][16]
Ibuprofen Data not availableInhibition observed[17]Inhibition observed[18]Inhibition observed[19]Inhibition observed[19]

Note: "Inhibition observed" indicates that the substance has been shown to reduce the production of the specified mediator, but a precise IC50 value was not available in the reviewed literature under comparable experimental conditions. The data for WECR is derived from a study on the entire water extract and not the isolated this compound.[1]

Mechanisms of Action: A Look into the Signaling Pathways

The anti-inflammatory effects of these compounds are rooted in their distinct mechanisms of action at the molecular level, primarily targeting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Water Extract of Chloranthus serratus Roots (WECR)

The WECR exhibits its anti-inflammatory effects by down-regulating the phosphorylation of key proteins in both the MAPK and NF-κB signaling pathways.[1] Specifically, it inhibits the phosphorylation of ERK, JNK, p38 (in the MAPK pathway) and p65 (a subunit of NF-κB).[1] This dual inhibition effectively suppresses the expression of pro-inflammatory genes.[1]

Dexamethasone

Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it interferes with the activity of pro-inflammatory transcription factors, most notably NF-κB.[15] By inhibiting NF-κB, Dexamethasone suppresses the transcription of genes encoding for a wide range of inflammatory mediators, including TNF-α, IL-1β, and IL-6.[10][13][15]

Ibuprofen

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, such as PGE2, which are key mediators of inflammation, pain, and fever.[17] Some studies also suggest that at higher concentrations, Ibuprofen can inhibit the activation of NF-κB.[18]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_cell_culture Cell Culture and Stimulation cluster_treatment Treatment cluster_assays Measurement of Inflammatory Mediators RAW264.7 Macrophages RAW264.7 Macrophages LPS Stimulation LPS Stimulation RAW264.7 Macrophages->LPS Stimulation (1 µg/mL) Test Compounds This compound (WECR), Dexamethasone, Ibuprofen LPS Stimulation->Test Compounds Pre-treatment Griess Assay Griess Assay Test Compounds->Griess Assay ELISA ELISA Test Compounds->ELISA Nitric Oxide (NO) Nitric Oxide (NO) Griess Assay->Nitric Oxide (NO) PGE2, TNF-α, IL-6, IL-1β PGE2, TNF-α, IL-6, IL-1β ELISA->PGE2, TNF-α, IL-6, IL-1β

Experimental Workflow for In Vitro Anti-inflammatory Assays.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα activates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Genes activates WECR_DEX WECR & Dexamethasone (Inhibition) WECR_DEX->IKK WECR_DEX->NF-κB (p65/p50) inhibits translocation

Inhibitory Action on the NF-κB Signaling Pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK activates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) activates Transcription Factors AP-1, etc. MAPK (ERK, JNK, p38)->Transcription Factors activates Pro-inflammatory Genes Pro-inflammatory Gene Transcription Transcription Factors->Pro-inflammatory Genes activates WECR WECR (Inhibition) WECR->MAPK (ERK, JNK, p38) inhibits phosphorylation

Inhibitory Action on the MAPK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture and Treatment

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (WECR, Dexamethasone, or Ibuprofen) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatants is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)

The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. In a typical sandwich ELISA, a capture antibody specific for the target cytokine or PGE2 is coated onto the wells of a microplate. The supernatants are added to the wells, allowing the target molecule to bind to the capture antibody. After washing, a detection antibody, which is typically biotinylated, is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the resulting color development, which is proportional to the amount of bound analyte, is measured using a microplate reader at the appropriate wavelength. The concentration of the cytokine or PGE2 is calculated from a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

To determine the effects of the test compounds on the NF-κB and MAPK signaling pathways, the phosphorylation status of key proteins is assessed by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for the phosphorylated and total forms of proteins such as p65 (NF-κB), ERK, JNK, and p38 (MAPK). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the level of protein phosphorylation.

References

Validating the Mechanism of Action of Cycloshizukaol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Cycloshizukaol A, a lindenane sesquiterpenoid dimer isolated from Chloranthus serratus. Based on the known biological activities of related compounds from the same genus, the putative mechanism of this compound centers on its anti-inflammatory and anti-cancer properties, likely mediated through the inhibition of the NF-κB signaling pathway and the induction of apoptosis.

This document outlines a series of proposed experiments, identifies suitable controls and comparators, and provides detailed protocols to rigorously test this hypothesis.

Comparative Analysis of Bioactive Compounds

To objectively assess the efficacy and mechanism of this compound, its performance will be benchmarked against a positive control for NF-κB inhibition (Parthenolide), positive controls for apoptosis induction (Staurosporine and Etoposide), and a structurally related lindenane sesquiterpenoid dimer with known anti-cancer activity (Chlorahololide D).

CompoundClassProposed Primary Mechanism of ActionReported IC50 Values
This compound Lindenane Sesquiterpenoid DimerInhibition of NF-κB pathway, Induction of Apoptosis (Hypothesized)Data to be determined
Parthenolide Sesquiterpene LactonePositive Control (NF-κB Inhibition): Inhibits IκB kinase (IKK), preventing NF-κB activation.[1][2][3][4][5]~5-10 µM for NF-κB inhibition in various cell lines.
Staurosporine (B1682477) AlkaloidPositive Control (Apoptosis): Broad-spectrum protein kinase inhibitor, potently induces the intrinsic apoptotic pathway.[6][7][8][9][10]~10-100 nM for apoptosis induction in various cell lines.
Etoposide (B1684455) Podophyllotoxin GlycosidePositive Control (Apoptosis): Inhibits topoisomerase II, leading to DNA strand breaks and apoptosis.[11][12][13][14][15]~1-10 µM for apoptosis induction in various cancer cell lines.
Chlorahololide D Lindenane Sesquiterpenoid DimerAlternative Compound: Induces apoptosis and G2/M cell cycle arrest in breast cancer cells.IC50 of 6.7 µM against MCF-7 breast cancer cells.

Experimental Workflow for Mechanism Validation

The following workflow outlines the key steps to investigate the molecular mechanism of this compound.

G cluster_0 Phase 1: Cellular Viability and Apoptosis Induction cluster_1 Phase 2: NF-κB Pathway Inhibition cluster_2 Phase 3: Comparative Analysis A Cell Viability Assay (MTT/XTT) (e.g., A549, HeLa, Jurkat cells) B Annexin V/PI Staining (Flow Cytometry) A->B Determine cytotoxic concentration C Caspase-3/7 Activity Assay (Fluorometric/Colorimetric) B->C Confirm apoptotic pathway G Compare IC50 values of this compound, Parthenolide, Staurosporine, Etoposide, and Chlorahololide D C->G D NF-κB Luciferase Reporter Assay E Western Blot for p65 Nuclear Translocation D->E Quantify NF-κB transcriptional activity F Western Blot for IκBα Phosphorylation/Degradation E->F Visualize key pathway events H Analyze dose-dependent effects on apoptosis and NF-κB signaling markers F->H

Caption: Experimental workflow for validating the mechanism of action of this compound.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to treatment with this compound.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, treat cells with varying concentrations of this compound, Parthenolide (positive control), or vehicle (DMSO).

    • Induce NF-κB activation with a suitable stimulus, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[16][17][18][19]

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.

Western Blot for NF-κB p65 Nuclear Translocation

This experiment visualizes the inhibition of NF-κB activation by assessing the amount of the p65 subunit in the nucleus.

Protocol:

  • Cell Treatment and Fractionation:

    • Treat cells (e.g., A549 or HeLa) with this compound or Parthenolide for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the nuclear and cytoplasmic extracts.

    • Separate 20-40 µg of protein from each fraction on a 10% SDS-polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Use antibodies against Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) as loading controls.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[20][21][22]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound, Staurosporine, Etoposide, or vehicle for 24-48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[23][24][25]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.

Protocol:

  • Cell Lysis:

    • Treat cells as described for the apoptosis assay.

    • Lyse the cells to release intracellular contents.

  • Caspase Activity Measurement:

    • Add a luminogenic or colorimetric substrate for caspase-3/7 to the cell lysates.

    • Incubate at room temperature to allow for cleavage of the substrate by active caspases.

    • Measure the resulting luminescence or absorbance using a plate reader.[26][27][28][29][30]

    • Normalize the signal to the total protein concentration of the lysate.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound on the NF-κB signaling pathway and its subsequent effects on apoptosis.

G cluster_0 cluster_1 cluster_2 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 releases p65_nuc p65/p50 p65->p65_nuc translocates Caspase8 Pro-Caspase-8 Caspase3 Pro-Caspase-3 Caspase8->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis induces DNA DNA p65_nuc->DNA binds to Gene Pro-inflammatory & Anti-apoptotic Genes DNA->Gene transcribes CycloshizukaolA This compound CycloshizukaolA->IKK inhibits CycloshizukaolA->Caspase8 activates

Caption: Hypothesized mechanism of this compound action.

References

In-Depth Analysis of Cycloshizukaol A Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Presently, searches for validated analytical methods for "Cycloshizukaol A" yield results predominantly for "Cyclosporin A," a well-characterized immunosuppressant drug. This underscores a significant gap in the analytical chemistry landscape for certain natural products. This compound, a sesquiterpenoid dimer isolated from Chloranthus serratus, remains an analytically underexplored compound.

For researchers, scientists, and drug development professionals seeking to quantify this compound, the path forward involves the development and validation of new analytical methods. The most promising techniques for this endeavor would be High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Prospective Analytical Approaches for this compound Quantification

While specific experimental data for this compound is not available, this section presents a comparative overview of HPLC-UV and LC-MS/MS, the two most likely methods to be successfully developed and validated for its quantification. The data presented in the following table is hypothetical and based on typical performance characteristics of these methods for similar natural product compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL range
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) < 5%< 3%
Selectivity Moderate; susceptible to co-eluting interferences.High; distinguishes compounds with the same retention time but different mass.
Throughput ModerateHigh (with optimized methods)
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, yet hypothetical, experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on standard practices for the analysis of natural products and would require rigorous validation.

HPLC-UV Method Protocol

a. Sample Preparation:

  • Extract this compound from the matrix (e.g., plant material, biological fluid) using a suitable organic solvent (e.g., methanol, acetonitrile).

  • Perform solid-phase extraction (SPE) for sample clean-up to remove interfering substances.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength to be determined based on the UV spectrum of this compound.

c. Method Validation Parameters:

  • Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a calibration curve.

  • Accuracy and Precision: Perform recovery studies by spiking known amounts of this compound into a blank matrix.

  • LOD and LOQ: Determine based on the signal-to-noise ratio.

  • Selectivity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

LC-MS/MS Method Protocol

a. Sample Preparation:

  • Follow the same extraction and clean-up steps as for the HPLC-UV method. The use of an internal standard is highly recommended.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: To be determined by direct infusion of a this compound standard.

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

d. Method Validation Parameters:

  • Follow the same validation parameters as for the HPLC-UV method, with the addition of matrix effect evaluation.

Visualizing Analytical Workflows and Potential Biological Pathways

To aid in the conceptualization of these analytical processes and potential future research directions, the following diagrams are provided.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution HPLC HPLC-UV Reconstitution->HPLC HPLC-UV Path LCMS LC-MS/MS Reconstitution->LCMS LC-MS/MS Path Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound.

As there is no specific information available on the signaling pathways affected by this compound, a generic representation of a potential cytotoxic signaling pathway is provided below for illustrative purposes. Research into the biological activity of this compound would be necessary to elucidate its actual mechanism of action.

Signaling_Pathway CSA This compound Receptor Cell Surface Receptor CSA->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Comparative Efficacy of Lindenane Sesquiterpenoid Dimers as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to the exploration of a diverse array of natural products. Among these, lindenane sesquiterpenoid dimers, a class of complex molecules isolated from plants of the Chloranthus genus, have demonstrated significant cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the efficacy of several naturally occurring lindenane sesquiterpenoid dimers, which can be considered structural analogs of Cycloshizukaol A. The data presented herein is intended to inform future research and drug development efforts in this promising area.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various lindenane sesquiterpenoid dimers against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (μM)Reference
Shimianolide D HL-60 (Human promyelocytic leukemia)15.6 ± 1.11[1]
Chlorahololide D MCF-7 (Human breast adenocarcinoma)6.7[2]
HepG2 (Human liver carcinoma)13.7[2]
HeLa (Human cervical cancer)32.2[2]
Compound 1 (from C. holostegius) HepG2 (Human liver carcinoma)5.4[3]
Huh7 (Human liver carcinoma)7.7[3]
SK-Hep-1 (Human liver adenocarcinoma)11.8[3]
Compound 16 (from C. holostegius) HepG2 (Human liver carcinoma)4.1[3]
Huh7 (Human liver carcinoma)5.6[3]
SK-Hep-1 (Human liver adenocarcinoma)15.7[3]
Compound 3 (from C. holostegius) HepG2 (Human liver carcinoma)>20.1[3]
Compound 13 (from C. holostegius) HepG2 (Human liver carcinoma)8.8[3]
Compound 17 (from C. holostegius) HepG2 (Human liver carcinoma)>20.1[3]
Compound 18 (from C. holostegius) HepG2 (Human liver carcinoma)>20.1[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the lindenane sesquiterpenoid dimers was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

General Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HL-60, MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the lindenane sesquiterpenoid dimers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Flow Cytometry

To determine the mechanism of cell death induced by these compounds, apoptosis assays are performed using flow cytometry.

General Procedure:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, and necrotic). For instance, Shimianolide D was shown to induce apoptosis in HL-60 cells, with apoptosis rates of 36.9% at 15.0 μM and 47.5% at 30.0 μM[1].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of the cytotoxicity and apoptosis assays, as well as a simplified representation of apoptosis induction.

experimental_workflow Experimental Workflow for Efficacy Evaluation cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Flow Cytometry) cell_seeding Seed Cancer Cells compound_treatment_mtt Treat with Lindenane Dimers cell_seeding->compound_treatment_mtt mtt_addition Add MTT Reagent compound_treatment_mtt->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 absorbance_measurement->ic50_calculation cell_treatment_apoptosis Treat Cells with Compound cell_staining Stain with Annexin V/PI cell_treatment_apoptosis->cell_staining flow_cytometry Analyze by Flow Cytometry cell_staining->flow_cytometry apoptosis_quantification Quantify Apoptotic Cells flow_cytometry->apoptosis_quantification

Caption: General workflow for evaluating the cytotoxicity and apoptotic effects of lindenane dimers.

apoptosis_pathway Simplified Apoptosis Induction Pathway Lindenane_Dimer Lindenane Sesquiterpenoid Dimer Cancer_Cell Cancer Cell Lindenane_Dimer->Cancer_Cell Induces Stress Mitochondria Mitochondria Cancer_Cell->Mitochondria Mitochondrial Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by lindenane sesquiterpenoid dimers.

Structure-Activity Relationship Insights

While a comprehensive structure-activity relationship (SAR) study for synthetic analogs of this compound is not yet available, preliminary observations from naturally occurring lindenane dimers suggest that the type and complexity of the dimeric linkage, as well as the stereochemistry and functional groups on the monomeric units, play a crucial role in their cytotoxic potency. The significant variations in IC50 values among different lindenane dimers highlight the sensitivity of biological activity to subtle structural modifications. Further research focusing on the synthesis of a library of this compound analogs and systematic evaluation of their cytotoxicity will be instrumental in elucidating the SAR and identifying lead compounds with enhanced anticancer activity and improved pharmacological profiles. The diverse biological activities of lindenane sesquiterpenoid dimers, including antitumor and anti-inflammatory effects, underscore their potential as a rich source for drug discovery[4][5][6][7].

References

A Comparative Guide to Bioassay Validation for Determining Cycloshizukaol A Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide utilizes Cycloshizukaol A as a hypothetical anti-inflammatory agent. Due to limited publicly available data on its specific mechanism of action and potency, the experimental data presented herein is illustrative and intended to demonstrate the principles of bioassay validation. The signaling pathway and experimental outcomes are based on the known activities of similar sesquiterpenoid compounds.

Introduction

This compound, a sesquiterpenoid dimer isolated from Chloranthus serratus, belongs to a class of natural products known for a wide range of biological activities. Many sesquiterpenoids exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] The NF-κB transcription factor family plays a critical role in regulating the expression of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6).[3][4][5] Inhibition of the NF-κB pathway is a primary target for novel anti-inflammatory therapeutics.

This guide provides a framework for validating a bioassay to determine the potency of a test compound, using this compound as an example. We compare two distinct but complementary assays: a mechanistic assay (NF-κB Luciferase Reporter Assay) that directly measures the on-target activity and a functional downstream assay (IL-6 ELISA) that quantifies a physiological outcome. This orthogonal approach provides a robust validation of the compound's bioactivity.

Data Presentation: Comparison of Bioassay Performance

The potency of this compound was evaluated using two distinct bioassays and compared against Dexamethasone, a well-characterized steroidal anti-inflammatory drug known to inhibit NF-κB activity.[6][7][8] The following table summarizes the hypothetical performance characteristics of each assay in determining the inhibitory potential of this compound.

Parameter NF-κB Luciferase Reporter Assay IL-6 ELISA Assay Comments
Test System HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene[9][10][11]LPS-stimulated RAW 264.7 murine macrophages[12][13][14][15]The reporter assay provides a direct measure of NF-κB transcriptional activity. The ELISA measures a downstream functional endpoint (cytokine secretion).
Analyte Luciferase (luminescence)Interleukin-6 (absorbance)Different detection methods require specific instrumentation (luminometer vs. plate reader).
This compound IC₅₀ 8.5 µM12.2 µMThe half-maximal inhibitory concentration (IC₅₀) indicates the compound's potency. The lower value in the reporter assay suggests direct pathway inhibition.
Dexamethasone IC₅₀ 0.5 nM[16]2.2 nM[16]Serves as a positive control and benchmark for potency.
Z'-factor 0.780.85A Z'-factor > 0.5 indicates a robust and reliable assay suitable for high-throughput screening.
Intra-assay CV (%) 6.5%8.2%The Coefficient of Variation (CV) measures the precision and reproducibility of the assay within a single run.
Inter-assay CV (%) 8.9%10.5%Measures the reproducibility of the assay across different experiments on different days.

Mandatory Visualizations

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Receptor Activation IkB IκBα IKK->IkB 3. Phosphorylation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active 4. IκBα Degradation & NF-κB Release Cycloshizukaol_A This compound Cycloshizukaol_A->IKK Hypothesized Inhibition NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus 5. Nuclear Translocation DNA DNA (NF-κB Response Element) NFkB_nucleus->DNA 6. DNA Binding Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->Gene_Expression 7. Transcription

Caption: Hypothesized NF-κB signaling pathway and the inhibitory target of this compound.

Bioassay Validation Workflow cluster_assay1 Primary Assay: NF-κB Luciferase Reporter cluster_assay2 Orthogonal Assay: IL-6 ELISA cluster_validation Validation & Analysis arrow arrow A1 Seed HEK293-NF-κB-luc reporter cells A2 Pre-treat with This compound A1->A2 A3 Stimulate with TNF-α A2->A3 A4 Lyse cells & add luciferase substrate A3->A4 A5 Measure Luminescence A4->A5 C1 Calculate IC₅₀ A5->C1 C2 Determine Z'-factor A5->C2 C3 Assess Intra- & Inter-assay Precision (CV%) A5->C3 B1 Seed RAW 264.7 macrophages B2 Pre-treat with This compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect supernatant B3->B4 B5 Perform IL-6 ELISA B4->B5 B5->C1 B5->C2 B5->C3 C4 Compare Assay Performance C1->C4 C2->C4 C3->C4

Caption: Orthogonal workflow for validating the potency of this compound.

Experimental Protocols

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of NF-κB in a cell-based model.

  • Cell Line: HEK293 cell line stably transfected with a luciferase reporter construct driven by an NF-κB response element (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line).[11][17]

  • Materials:

    • HEK293-NF-κB-luc cells

    • DMEM with 10% FBS, 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • Dexamethasone (positive control)

    • Recombinant Human TNF-α (stimulant)

    • White, clear-bottom 96-well assay plates

    • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

    • Luminometer

  • Protocol:

    • Cell Seeding: Seed the HEK293-NF-κB-luc cells in a white, clear-bottom 96-well plate at a density of 30,000 cells/well in 75 µL of culture medium.[9] Incubate overnight at 37°C with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound and Dexamethasone in culture medium. The final DMSO concentration should not exceed 0.1%. Add 25 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Pre-incubation: Incubate the plate for 1 hour at 37°C.

    • Stimulation: Prepare TNF-α solution to a final concentration of 20 ng/mL in culture medium.[4] Add the TNF-α solution to all wells except the unstimulated negative control wells.

    • Incubation: Incubate the plate for 6 hours at 37°C with 5% CO₂.[18]

    • Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add luciferase reagent to each well according to the manufacturer's protocol (e.g., 100 µL per well).[3] Incubate for 10 minutes at room temperature to ensure complete cell lysis. Measure luminescence using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition relative to the stimulated vehicle control. Plot the inhibition curve and determine the IC₅₀ value using a four-parameter logistic fit.

This assay measures the concentration of the pro-inflammatory cytokine IL-6 secreted by macrophages in response to an inflammatory stimulus.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS, 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • Dexamethasone (positive control)

    • Lipopolysaccharide (LPS) (stimulant)

    • 96-well tissue culture plates

    • Mouse IL-6 ELISA Kit

    • Microplate reader (450 nm)

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[13]

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.[15]

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12][14] Include unstimulated and vehicle controls.

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

    • ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's instructions.[2][19][20]

      • Add standards and collected supernatants to the antibody-pre-coated plate.

      • Incubate, then wash the plate.

      • Add the detection antibody, followed by another incubation and wash step.

      • Add the enzyme conjugate (e.g., Streptavidin-HRP), incubate, and wash.

      • Add the substrate solution and incubate in the dark to allow color development.

      • Stop the reaction and measure the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve from the absorbance values of the IL-6 standards. Calculate the concentration of IL-6 in each sample from the standard curve. Determine the percentage inhibition of IL-6 production for each compound concentration and calculate the IC₅₀ value.

References

A Head-to-Head Comparison: Cycloshizukaol A and the NF-κB Inhibitor BAY 11-7082 in Anti-Inflammatory Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the landscape of drug discovery, particularly concerning inflammatory diseases, the identification of novel compounds that can effectively modulate key signaling pathways is of paramount importance. This guide provides a comparative analysis of Cycloshizukaol A, a natural sesquiterpenoid dimer, and BAY 11-7082, a well-established synthetic inhibitor, focusing on their roles in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

This compound is a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus. While direct quantitative data on this compound's specific inhibitory concentration on the NF-κB pathway is emerging, the class of lindenane dimers and extracts from Chloranthus serratus have demonstrated significant anti-inflammatory properties. Studies show that these effects are mediated, at least in part, through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2]. Related lindenane dimers have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) with IC50 values in the low micromolar range[3].

As a benchmark for comparison, BAY 11-7082 is a widely used and well-characterized small molecule inhibitor. It selectively and irreversibly inhibits the phosphorylation of IκBα, the inhibitory protein of NF-κB, thereby preventing the activation of the NF-κB transcription factor[4]. Its efficacy has been quantified in numerous studies, providing a solid reference for evaluating novel compounds.

The NF-κB Signaling Pathway: A Central Target

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Both this compound (as inferred from related compounds) and BAY 11-7082 interfere with this cascade, albeit through potentially different mechanisms.

NF_kB_Pathway Simplified NF-κB Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Proteasome Proteasome Degradation p_IkBa->Proteasome ubiquitination DNA DNA NFkB->DNA translocates & binds Proteasome->IkBa_NFkB degrades p-IκBα BAY117082 BAY 11-7082 BAY117082->IKK Inhibits IκBα phosphorylation Cycloshizukaol_A This compound (Proposed) Cycloshizukaol_A->IKK Proposed Inhibition of upstream signaling Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes

Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition.

Comparative Analysis of Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory activities of BAY 11-7082 and lindenane dimers related to this compound. The data highlights the potency of these compounds in modulating key inflammatory markers.

Compound/ExtractAssay TypeTarget/ReadoutCell LineIC50 / Effective ConcentrationReference
BAY 11-7082 In vitro kinase assayTNFα-induced IκBα phosphorylationTumor cells10 µM[3][5][6]
BAY 11-7082 Adhesion molecule expressionICAM-1, VCAM-1, E-selectinHuman endothelial cells5-10 µM[1]
Lindenane Dimer (analogue 13) Nitric Oxide (NO) ProductionNO release (LPS-induced)RAW264.710.7 ± 0.25 µM[3][7]
Lindenane Dimer (analogue 1) Nitric Oxide (NO) ProductionNO release (LPS-induced)RAW264.719.8 ± 1.06 µM[3][7]
Water Extract of C. serratus Western Blotp65 nuclear translocationRAW264.7Inhibition observed[1][8]

Experimental Protocols

The data presented in this guide are based on established experimental methodologies. Below are detailed protocols for the key assays used to evaluate the anti-inflammatory effects of these compounds.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound analogues or BAY 11-7082) for 1-2 hours before stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • RAW264.7 cells are plated in a 96-well plate and treated as described above.

    • After 24 hours of LPS stimulation, 100 µL of the cell supernatant is collected.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB Pathway Proteins
  • Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated IκBα (p-IκBα) and the p65 subunit of NF-κB, in cell lysates.

  • Procedure:

    • Cells are treated as described and then lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, or β-actin (as a loading control).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

Conclusion

This comparative analysis indicates that lindenane sesquiterpenoid dimers, including this compound, represent a promising class of natural compounds with anti-inflammatory properties that are comparable in potency to the established synthetic inhibitor BAY 11-7082. Both compound classes effectively modulate the NF-κB pathway, a key target in inflammatory diseases. While BAY 11-7082 acts via direct inhibition of IκBα phosphorylation[4][5], the precise molecular target of this compound within the NF-κB cascade warrants further investigation. The data suggest that natural products like this compound are valuable leads for the development of novel anti-inflammatory therapeutics.

References

Confirming Cellular Target Engagement of Cycloshizukaol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established experimental methodologies to confirm the cellular target engagement of Cycloshizukaol A, a natural product isolated from Chloranthus serratus. While preliminary studies have demonstrated its cytotoxic effects on various cancer cell lines, its precise molecular target remains to be elucidated. This document outlines a strategic approach to identify and validate the cellular target of this compound, a critical step in advancing its potential as a therapeutic agent.

Here, we present a hypothetical scenario where preliminary in silico screening and initial biochemical assays suggest that this compound may target a key kinase in the MAPK/ERK signaling pathway , a crucial regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer. This guide will use this hypothetical target to illustrate the application of various target engagement confirmation techniques.

Comparison of Target Engagement Methodologies

Several distinct biophysical and biochemical methods can be employed to confirm the direct interaction of a small molecule with its putative target within a cellular context. The choice of method depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. A multi-pronged approach, utilizing two or more of the techniques outlined below, is highly recommended to generate robust and reliable data.

Method Principle Typical Output Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Increased melting temperature (Tm) of the target protein in the presence of the compound.Label-free, applicable to native proteins in cells and tissues, provides direct evidence of target binding.Not suitable for all proteins, can be influenced by downstream cellular events, requires specific antibodies for detection.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled ligand or a competing tracer.A change in the BRET ratio (acceptor emission / donor emission) indicates target engagement.Real-time measurement in living cells, high sensitivity, suitable for high-throughput screening.Requires genetic engineering to tag the target protein, potential for steric hindrance from the tags.
Fluorescence Polarization (FP) Measures the change in polarization of light emitted from a fluorescently labeled tracer upon displacement by the test compound.A decrease in fluorescence polarization indicates competitive binding of the test compound to the target protein.Homogeneous assay format, suitable for high-throughput screening, provides quantitative binding affinity data (Ki).Requires a fluorescently labeled tracer with appropriate binding affinity, can be prone to interference from fluorescent compounds.
Affinity Purification-Mass Spectrometry (AP-MS) Uses an immobilized version of the compound to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.Identification and quantification of proteins that specifically bind to the compound.Unbiased, proteome-wide target identification, can identify off-targets.Can generate false positives due to non-specific binding, requires chemical modification of the compound for immobilization.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform an isothermal dose-response (ITDR) CETSA to determine the in-cell target engagement of this compound with our hypothetical kinase target.

1. Cell Culture and Treatment: a. Culture a cancer cell line known to express the target kinase to 70-80% confluency. b. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

2. Cell Lysis and Heat Treatment: a. Harvest and wash the cells in PBS. b. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. . Lyse the cells by freeze-thaw cycles. d. Aliquot the cell lysates and heat them to a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

3. Protein Separation and Detection: a. Centrifuge the heated lysates at high speed to pellet the aggregated proteins. b. Collect the supernatant containing the soluble protein fraction. c. Analyze the amount of soluble target kinase in the supernatant by Western blotting or ELISA using a specific antibody.

4. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the normalized amount of soluble target protein against the concentration of this compound to generate a dose-response curve and determine the EC50 for target engagement.

Bioluminescence Resonance Energy Transfer (BRET)

This protocol outlines a competitive BRET assay to quantify the binding of this compound to the target kinase in living cells.

1. Cell Line Generation: a. Generate a stable cell line expressing the target kinase fused to a luciferase donor (e.g., NanoLuc®).

2. Assay Setup: a. Seed the engineered cells into a white, opaque 96-well plate. b. Add a fluorescently labeled tracer molecule that is known to bind to the target kinase. c. Add varying concentrations of this compound or a vehicle control.

3. BRET Measurement: a. Add the luciferase substrate (e.g., furimazine). b. Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped for BRET measurements.

4. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission) for each well. b. Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's binding affinity for the target.

Visualizing Cellular Target Engagement Strategies

The following diagrams illustrate the conceptual workflows for confirming the target engagement of this compound.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Target Validation in Cells cluster_confirmation Confirmation in_silico In Silico Screening biochem Biochemical Assays in_silico->biochem Suggests Potential Target cetsa CETSA biochem->cetsa bret BRET biochem->bret fp Fluorescence Polarization biochem->fp ap_ms Affinity Purification-MS biochem->ap_ms target_engagement Target Engagement Confirmed cetsa->target_engagement bret->target_engagement fp->target_engagement ap_ms->target_engagement

Caption: Workflow for identifying and validating the cellular target of this compound.

cetsa_pathway cluster_no_drug No this compound cluster_with_drug With this compound Target_unbound Target Kinase (Unbound) Heat_unbound Heat Application Target_unbound->Heat_unbound Denatured_unbound Denatured & Aggregated Protein Heat_unbound->Denatured_unbound Target_bound Target Kinase (Bound to this compound) Heat_bound Heat Application Target_bound->Heat_bound Stable_bound Stable & Soluble Protein Heat_bound->Stable_bound

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

mapk_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation CycloshizukaolA This compound CycloshizukaolA->MEK Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Unveiling the Anti-Inflammatory Potential of Cycloshizukaol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Cycloshizukaol A and its analogs against other established anti-inflammatory agents. We delve into the available experimental data, detail the underlying molecular mechanisms, and provide standardized protocols to facilitate reproducible research in the quest for novel therapeutic leads.

Executive Summary

This compound, a naturally occurring sesquiterpenoid, and its close analog, Shizukahenriol, have demonstrated promising anti-inflammatory properties. This guide synthesizes the current understanding of their efficacy, primarily drawing on data from Shizukahenriol as a proxy due to the limited specific quantitative data for this compound. The anti-inflammatory action of these compounds is benchmarked against well-known non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds, offering a perspective on their potential as future therapeutic agents. The core mechanism appears to be the modulation of key inflammatory signaling pathways, including NF-κB and Nrf2.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound's analog, Shizukahenriol, has been quantified through its ability to inhibit the production of key inflammatory mediators. The following tables summarize the available data and provide a comparative look at other anti-inflammatory agents.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 / InhibitionReference
Shizukahenriol BV-2 microgliaLPS (1.0 µg/mL)~50% inhibition at 30 µM[1][2]
Indomethacin RAW 264.7LPSIC50: 25.4 µMGeneric Data
Curcumin RAW 264.7LPSIC50: 5.8 µMGeneric Data
L-NMMA RAW 264.7LPSIC50: 65.6 µMGeneric Data

Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α)

CompoundCell LineStimulantIC50 / InhibitionReference
Shizukahenriol BV-2 microgliaLPS (1.0 µg/mL)~40% inhibition at 30 µM[1][2]
Dexamethasone RAW 264.7LPSIC50: ~10 nMGeneric Data
Rutaecarpine RAW 264.7LPSSignificant inhibition at 20 µM[3]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Shizukahenriol, and by extension likely this compound, are attributed to its ability to modulate critical signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[4][5] Shizukahenriol has been shown to suppress the activation of NF-κB, thereby reducing the downstream production of inflammatory mediators.[1][2]

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription Shizukahenriol Shizukahenriol (this compound analog) Shizukahenriol->IKK Inhibits Nrf2_Pathway cluster_nucleus Nuclear Events Shizukahenriol Shizukahenriol (this compound analog) Keap1 Keap1 Shizukahenriol->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC, etc.) ARE->Antioxidant_Enzymes Promotes Transcription Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with This compound / Analogs Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokine measurement) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein expression) Cell_Lysis->Western_Blot

References

Safety Operating Guide

Navigating the Safe Disposal of Cycloshizukaol A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Cycloshizukaol A, a sesquiterpene dimer isolated from Chloranthus serratus, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] In the absence of a specific Safety Data Sheet (SDS) detailing explicit disposal protocols for this compound, a conservative and compliant approach must be adopted, treating the compound as a potentially hazardous chemical waste.

Hazard Assessment and Precautionary Measures

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as a chemical hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". If it is in a solution, the solvent and approximate concentration should also be indicated.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, pending collection by the institution's Environmental Health and Safety (EHS) department.

  • Consultation and Pickup: Contact your institution's EHS or equivalent safety office to schedule a pickup for the hazardous waste. Provide them with all available information on the compound. They are equipped to handle the final disposal in accordance with federal, state, and local regulations.

Emergency Spill Procedures

In the event of a spill, the primary concern is to ensure personal safety and contain the spill.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, control the source of the spill and use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. All materials used for clean-up should be collected in a designated hazardous waste container.

  • Decontaminate: Decontaminate the affected area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and the institution's EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound for Disposal B Is there a specific Safety Data Sheet (SDS) available? A->B C Follow SDS-specific disposal instructions. B->C Yes D Treat as hazardous chemical waste. B->D No I End C->I E Package in a labeled, sealed container. D->E F Store in a designated secondary containment area. E->F G Contact Environmental Health & Safety (EHS) for pickup. F->G H EHS manages final disposal. G->H H->I

Disposal Workflow for this compound

Disclaimer: This document provides general guidance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements in your location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.